molecular formula C5H6N2O2 B061355 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone CAS No. 165067-10-7

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Cat. No.: B061355
CAS No.: 165067-10-7
M. Wt: 126.11 g/mol
InChI Key: CCJZSBQXLBBKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone is a high-value chemical building block and key synthon in medicinal chemistry and heterocyclic compound research. This compound features a 1,2,5-oxadiazole (also known as furazan) ring system, a privileged scaffold known for its electron-withdrawing properties and significant role in modulating the physicochemical characteristics of larger molecules. The acetyl substituent at the 3-position provides a highly reactive ketone functional group, making this compound an essential precursor for the synthesis of more complex heterocyclic structures, such as oxadiazole-fused hybrids and functionalized derivatives via nucleophilic addition or condensation reactions. Its primary research value lies in its application as a core intermediate for developing novel pharmacologically active compounds, particularly in the exploration of kinase inhibitors, antimicrobial agents, and materials science. Researchers utilize this scaffold to investigate structure-activity relationships (SAR), enhance metabolic stability, and fine-tune the electronic properties of target molecules. The methyl group on the oxadiazole ring can be leveraged for further functionalization, offering a versatile handle for synthetic diversification. This compound is supplied for research purposes to support innovation in drug discovery pipelines and the development of advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-5(4(2)8)7-9-6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJZSBQXLBBKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377475
Record name 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165067-10-7
Record name 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable heterocyclic ketone for pharmaceutical and medicinal chemistry research. The synthesis is based on established chemical principles and leverages a readily available starting material.

Executive Summary

The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, from (2E,3E)-butane-2,3-dione dioxime. The second stage focuses on the conversion of this carboxylic acid to the target methyl ketone via its acid chloride derivative, utilizing an organometallic reagent. This guide details the experimental protocols for this synthetic route and presents the relevant data in a structured format.

Proposed Synthetic Pathway

The proposed pathway is a robust two-step synthesis that begins with the formation of the oxadiazole ring system, followed by the introduction of the acetyl group.

Stage 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid

The initial phase of the synthesis focuses on constructing the 4-methyl-1,2,5-oxadiazole core, followed by oxidation to yield the carboxylic acid intermediate. This process has been developed for large-scale synthesis, with safety protocols in place to manage the energetic nature of the compounds involved.[1][2][3] A continuous flow process is often employed for the initial cyclization to mitigate risks associated with the thermal instability of the starting material and product.[2]

Stage 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid start (2E,3E)-Butane-2,3-dione dioxime intermediate 3,4-Dimethyl-1,2,5-oxadiazole start->intermediate Base-mediated cyclization (e.g., NaOH) product 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid intermediate->product Oxidation (e.g., KMnO4)

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Stage 2: Synthesis of this compound

The second stage involves the conversion of the carboxylic acid to the target ketone. This is best achieved by first activating the carboxylic acid as an acid chloride, which is then reacted with a suitable methylating organometallic reagent. To avoid the formation of a tertiary alcohol byproduct through over-addition, the use of a less reactive organocuprate (Gilman reagent) is recommended over a more reactive Grignard reagent.[4][5]

Stage 2: Synthesis of this compound start 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid intermediate 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride start->intermediate Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) product This compound intermediate->product Lithium dimethylcuprate ((CH₃)₂CuLi) or Methylmagnesium bromide (CH₃MgBr)

References

An In-depth Technical Guide on the Core Mechanism of Action of 1,2,5-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific mechanistic data for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone is not extensively available in current scientific literature, the core scaffold, 1,2,5-oxadiazole (also known as furazan), is a subject of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the known mechanisms of action, pharmacological activities, and structure-activity relationships of bioactive compounds featuring the 1,2,5-oxadiazole ring system. This information is crucial for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile heterocyclic scaffold.

The 1,2,5-oxadiazole ring is an electron-poor, five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2] This structure imparts unique physicochemical properties that have been exploited to generate a wide array of biologically active molecules.[3][4][5] Derivatives of 1,2,5-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiparasitic effects.[4][6]

A particularly important subclass is the 1,2,5-oxadiazole N-oxides, or furoxans, which are known to act as nitric oxide (NO) donors.[7][8][9] The release of NO is a key mechanism driving many of the pharmacological effects of these compounds.[8][9]

Diverse Biological Activities of the 1,2,5-Oxadiazole Scaffold

Compounds incorporating the 1,2,5-oxadiazole moiety have been investigated for a multitude of therapeutic applications. The electronic nature of the ring and the ability to readily introduce diverse substituents at the 3- and 4-positions allow for fine-tuning of their biological profiles.

Antiproliferative and Anticancer Activity: Several 1,2,5-oxadiazole derivatives have shown potent activity against various cancer cell lines.[10] The proposed mechanisms for their anticancer effects are varied and can include the induction of apoptosis and inhibition of key enzymes involved in cancer progression. For instance, some derivatives have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[10]

Antimicrobial and Antiparasitic Activity: The 1,2,5-oxadiazole scaffold is present in compounds with significant antimicrobial and antiparasitic properties. For example, certain derivatives have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] Structure-activity relationship studies have indicated that the antitrypanosomal activity is associated with the electrochemical properties of the N-oxide moiety.[11] Additionally, derivatives have been synthesized and tested against Plasmodium falciparum, the parasite that causes malaria, with some compounds showing high potency and selectivity.[12]

Enzyme Inhibition: Beyond topoisomerase I, 1,2,5-oxadiazole derivatives have been designed to target other specific enzymes. Notably, they have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape, making them promising candidates for cancer immunotherapy.[13]

Core Mechanism of Action: Nitric Oxide Donation by Furoxans

A primary and well-studied mechanism of action for the 1,2,5-oxadiazole N-oxide (furoxan) subclass is their ability to release nitric oxide (NO) under physiological conditions.[7][8] NO is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.

The release of NO from furoxans is typically initiated by the nucleophilic attack of thiols, such as glutathione, which are abundant in biological systems.[8][9] This reaction leads to the cleavage of the furoxan ring and the subsequent formation of NO. The rate and extent of NO release can be modulated by the nature of the substituents on the furoxan ring, allowing for the design of prodrugs with specific release profiles.[14]

The vasodilatory effects of many furoxan derivatives are a direct consequence of this NO-releasing property. The liberated NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent muscle relaxation and vasodilation.

NO_Release_Pathway Furoxan Furoxan Derivative (1,2,5-Oxadiazole N-oxide) Intermediate Unstable Intermediate Furoxan->Intermediate Reaction with Thiols Thiols (e.g., Glutathione) Thiols->Intermediate NO Nitric Oxide (NO) Intermediate->NO Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC Vasodilation Vasodilation cGMP->Vasodilation Downstream Effects

Caption: Nitric oxide release pathway from furoxan derivatives.

Quantitative Data on Bioactive 1,2,5-Oxadiazole Derivatives

While specific data for this compound is unavailable, the following table summarizes representative quantitative data for other bioactive 1,2,5-oxadiazole derivatives from the literature to illustrate their potency.

Compound ClassTarget Organism/Cell LineActivity MetricValueReference
3-(3-Methylbenzamido)-4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazolePlasmodium falciparum (NF54)IC500.034 µM[12]
Benzo[1,2-c]1,2,5-oxadiazole N-oxide derivativesTrypanosoma cruzi (epimastigotes)ID50~5-10 µM[11]
N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)heptanamideHCT-116 (colorectal carcinoma)IC50~20 µM[10]

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of the mechanism of action of novel compounds. Below are generalized methodologies for key experiments relevant to the study of 1,2,5-oxadiazole derivatives.

1. Nitric Oxide Donor Activity Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in a sample.

  • Materials: Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), sodium nitrite standard solutions, test compound, phosphate-buffered saline (PBS), 96-well plates.

  • Protocol:

    • Prepare solutions of the test compound at various concentrations in PBS.

    • Incubate the solutions at 37°C for a defined period to allow for NO release and conversion to nitrite.

    • Add Griess reagent to each well containing the sample and the nitrite standards.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

2. In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, dimethyl sulfoxide (DMSO), test compound.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of 1,2,5-Oxadiazole Derivative Library Screening Primary Screening (e.g., Antiproliferative Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID NO_Assay Nitric Oxide Release Assay (for Furoxans) Hit_ID->NO_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., Topoisomerase) Hit_ID->Enzyme_Assay SAR_Study Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Study

Caption: General experimental workflow for the discovery and characterization of bioactive 1,2,5-oxadiazole derivatives.

The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide range of biological activities. While the specific mechanism of action of this compound remains to be elucidated, the broader class of 1,2,5-oxadiazole derivatives, particularly the NO-donating furoxans, offers significant therapeutic potential. Further research into the synthesis and biological evaluation of novel derivatives, guided by an understanding of their underlying mechanisms of action and structure-activity relationships, is warranted to fully exploit the potential of this chemical class in drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, also known as 3-acetyl-4-methylfurazan, is a heterocyclic ketone belonging to the furazan (1,2,5-oxadiazole) class of compounds. The 1,2,5-oxadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its synthesis and characterization, and visualizes key chemical transformations.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while computational predictions are available, experimental data for certain properties, such as melting and boiling points, are not widely reported in the literature.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂ChemScene
Molecular Weight 126.11 g/mol ChemScene[1], Santa Cruz Biotechnology[2]
CAS Number 165067-10-7ChemScene[1], Santa Cruz Biotechnology[2]
Topological Polar Surface Area (TPSA) 55.99 ŲChemScene[1]
LogP (predicted) 0.58062ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Synthesis and Experimental Protocols

The synthesis of 1,2,5-oxadiazoles typically involves the cyclization of α-dioximes. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a general and plausible synthetic route can be inferred from established methods for analogous compounds.

General Synthesis of 1,2,5-Oxadiazoles from α-Dioximes

The most common method for the synthesis of the 1,2,5-oxadiazole ring is the dehydrative cyclization of an α-dioxime. This reaction can be promoted by various dehydrating agents.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R1_C_R2 R1-C(=NOH)-C(=NOH)-R2 reagent Dehydrating Agent (e.g., Acetic Anhydride) R1_C_R2->reagent oxadiazole R1-C1-N=C(R2)-O-N=1 reagent->oxadiazole

Caption: General synthesis of 1,2,5-oxadiazoles from α-dioximes.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

  • Preparation of the α-Dioxime Precursor (Butane-2,3-dione dioxime):

    • Dissolve butane-2,3-dione (diacetyl) in a suitable solvent such as ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the solution.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The resulting butane-2,3-dione dioxime (dimethylglyoxime) can be isolated by filtration or extraction.

  • Cyclization to form this compound:

    • Suspend the dried butane-2,3-dione dioxime in a dehydrating agent such as acetic anhydride.

    • Heat the mixture under reflux for several hours. The reaction progress should be monitored by a suitable technique (e.g., GC-MS or TLC).

    • After completion, the excess acetic anhydride is carefully removed under reduced pressure.

    • The crude product is then purified, typically by distillation or column chromatography, to yield this compound.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the presence and connectivity of the methyl and acetyl groups on the oxadiazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the ketone and the vibrations of the oxadiazole ring.

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is scarce, the broader class of 1,2,5-oxadiazole (furazan) derivatives has attracted significant interest in medicinal chemistry. These compounds are known to exhibit a wide range of pharmacological activities.

Workflow for Preliminary Biological Evaluation:

G cluster_workflow Biological Evaluation Workflow A Compound Synthesis and Purification B In vitro Screening (e.g., antimicrobial, anticancer assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In vivo Studies D->E

Caption: A generalized workflow for the biological evaluation of a novel compound.

Derivatives of 1,2,5-oxadiazole have been investigated for a variety of therapeutic applications, including:

  • Antimicrobial Agents: The oxadiazole ring is a component of several compounds with antibacterial and antifungal properties.

  • Anticancer Agents: Certain oxadiazole derivatives have shown cytotoxicity against various cancer cell lines.

  • Enzyme Inhibitors: The electronic properties of the oxadiazole ring make it a suitable scaffold for designing inhibitors of various enzymes.

The presence of a reactive ketone functional group in this compound also provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties are not yet fully available, its synthesis is achievable through established methods for 1,2,5-oxadiazole formation. The biological potential of this compound, inferred from the activities of related furazan derivatives, warrants further exploration. This guide provides a foundational understanding for researchers and scientists interested in the synthesis, characterization, and potential applications of this and related compounds in drug discovery and development. Future work should focus on obtaining detailed experimental data and exploring the biological activity profile of this molecule.

References

Spectroscopic Profile of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the available spectroscopic data for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, a heterocyclic compound of interest to researchers and scientists in drug development. Due to the limited publicly available experimental data for this specific molecule (CAS No. 165067-10-7), this document focuses on its fundamental physicochemical properties and presents predicted spectroscopic characteristics based on data from structurally related compounds. The guide also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a visual workflow for spectroscopic analysis.

The molecular structure of this compound consists of a methyl-substituted oxadiazole ring linked to an ethanone group. This combination of a five-membered heterocycle and a ketone functional group makes its spectroscopic characterization crucial for confirming its identity and purity in synthetic and medicinal chemistry applications.

Physicochemical Properties

PropertyValue
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
CAS Number 165067-10-7[1]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the two different methyl groups in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (ethanone)2.5 - 2.7Singlet
CH₃ (oxadiazole)2.3 - 2.5Singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)190 - 200
C (oxadiazole, C-3)155 - 165
C (oxadiazole, C-4)150 - 160
CH₃ (ethanone)25 - 35
CH₃ (oxadiazole)10 - 20

Infrared (IR) Spectroscopy

The IR spectrum is primarily used to identify the functional groups present in a molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is expected.

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Absorption Band (cm⁻¹)Intensity
C=O (ketone)1700 - 1725Strong
C=N (oxadiazole)1600 - 1650Medium
C-H (alkane)2900 - 3000Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺ (Molecular Ion)126
[M-CH₃]⁺111
[M-C₂H₃O]⁺83

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Approximately 5-10 mg of the purified solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts to 0 ppm.[2]

  • Data Acquisition : The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters, such as the number of scans and relaxation delay.[2]

  • Data Processing : The acquired free induction decay (FID) is converted to a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS or the residual solvent peak. Integration of the proton signals provides the relative ratio of protons.[2]

Infrared (IR) Spectroscopy

  • Sample Preparation : For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

  • Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition : The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The instrument is set to scan over a desired mass range to detect the molecular ion and its fragments.

  • Data Analysis : The resulting mass spectrum is analyzed to determine the m/z of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_processing 3. Data Processing cluster_analysis 4. Data Analysis & Interpretation cluster_conclusion 5. Structural Elucidation Prep Purified Compound NMR_Acq NMR Spectrometer Prep->NMR_Acq IR_Acq IR Spectrometer Prep->IR_Acq MS_Acq Mass Spectrometer Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Referencing NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Peak Detection MS_Acq->MS_Proc NMR_Analysis Chemical Shifts, Multiplicity, Integration NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Weight, Fragmentation Pattern MS_Proc->MS_Analysis Structure Confirm Structure NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide on the Prospective Crystal Structure of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. Despite a thorough search of crystallographic databases and scientific literature, a definitive, publicly available crystal structure for this specific compound has not been reported. However, the 1,2,5-oxadiazole (furazan) core is a significant scaffold in medicinal chemistry, recognized for its role in developing compounds with a wide array of biological activities. This document provides a comprehensive, generalized protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis applicable to this and similar oxadiazole derivatives. Furthermore, it outlines the broader therapeutic potential of this chemical class, offering a valuable resource for researchers engaged in the structural determination and development of novel oxadiazole-based therapeutic agents.

Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole ring system is a prominent heterocycle in the field of drug discovery, known for its chemical stability and diverse pharmacological properties.[1] Derivatives of oxadiazole have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, analgesic, and anticancer agents.[2][3] The spatial arrangement of substituents on the oxadiazole ring is a critical determinant of a molecule's interaction with biological targets. Consequently, the elucidation of the three-dimensional structure through single-crystal X-ray diffraction is a fundamental step in understanding structure-activity relationships (SAR) and in the rational design of new, more potent drugs.

While the specific crystal structure of this compound is not currently available, this guide presents a robust, generalized methodology for its determination.

Generalized Experimental Protocols

The following sections detail standard procedures for the synthesis, purification, crystallization, and structural analysis of small molecules such as this compound, based on established methods for related heterocyclic compounds.

Synthesis and Purification

The synthesis of 3,4-disubstituted 1,2,5-oxadiazoles can be achieved through various established synthetic routes. A common approach involves the cyclization of α-dioximes. The general workflow for synthesis and purification is depicted below.

G start Starting Materials (e.g., α-Diketone) step1 Oximation (with Hydroxylamine) start->step1 step2 Cyclization (e.g., using a dehydrating agent) step1->step2 step3 Crude Product Isolation (Extraction/Filtration) step2->step3 step4 Purification (Column Chromatography/Recrystallization) step3->step4 final_product Pure this compound step4->final_product

Caption: Generalized workflow for the synthesis and purification of 1,2,5-oxadiazole derivatives.

Detailed Methodology:

  • Reaction Setup: The initial reactants are dissolved in a suitable solvent under controlled temperature conditions.

  • Reagent Addition: Key reagents, such as the cyclizing agent, are added portion-wise to manage the reaction exotherm.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) to determine completion.[4]

  • Work-up: Upon completion, the reaction mixture is quenched, and the crude product is isolated, typically through extraction or filtration.

  • Purification: The crude product is purified to high homogeneity using standard techniques like column chromatography on silica gel or recrystallization from an appropriate solvent system.[2]

Crystallization

Growing single crystals of sufficient quality is paramount for X-ray diffraction analysis.

Detailed Methodology:

  • Solvent Selection: A range of solvents and solvent mixtures are screened to identify conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the purified compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

G start Suitable Single Crystal step1 Mounting on Goniometer start->step1 step2 Data Collection (X-ray Diffractometer, Cryo-cooling) step1->step2 step3 Structure Solution (Direct Methods/Patterson Methods) step2->step3 step4 Structure Refinement (Full-Matrix Least-Squares on F²) step3->step4 final_structure Final Crystal Structure (Atomic Coordinates, Bond Lengths/Angles) step4->final_structure

Caption: Logical workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a suitable holder (e.g., a MiTeGen mount).

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The structural model is refined using a full-matrix least-squares method against the experimental diffraction data. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

Although experimental data for this compound is not available, a successful crystal structure determination would yield the quantitative data outlined in the tables below. Researchers can use these as templates for their own findings.

Table 1: Crystal Data and Structure Refinement.

Parameter Value
Empirical formula C₅H₆N₂O₂
Formula weight 126.11
Temperature (K) e.g., 100(2)
Wavelength (Å) e.g., 0.71073
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated) (Mg/m³) To be determined
Absorption coefficient (mm⁻¹) To be determined
F(000) To be determined
Crystal size (mm³) e.g., 0.40 x 0.20 x 0.10
Theta range for data collection (°) e.g., 2.0 to 28.0
Reflections collected To be determined
Independent reflections To be determined
R(int) To be determined
Goodness-of-fit on F² To be determined
Final R indices [I>2sigma(I)] R₁ = ?, wR₂ = ?
R indices (all data) R₁ = ?, wR₂ = ?

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Table 2: Selected Bond Lengths and Angles.

Bond Length (Å) Angle Degree (°)
O(1)-N(2) TBD N(2)-O(1)-C(5) TBD
N(2)-C(3) TBD O(1)-N(2)-C(3) TBD
C(3)-C(4) TBD N(2)-C(3)-C(4) TBD
C(4)-C(5) TBD C(3)-C(4)-C(5) TBD
C(5)-O(1) TBD C(4)-C(5)-O(1) TBD
C(3)-C(ethanone) TBD N(2)-C(3)-C(ethanone) TBD

| C(4)-C(methyl) | TBD | C(3)-C(4)-C(methyl) | TBD |

Potential Biological Significance and Signaling Pathways

Derivatives of 1,2,5-oxadiazole and other isomers like 1,3,4-oxadiazole are known to exhibit a wide spectrum of pharmacological activities.[3] They are often considered bioisosteres of amides and esters, capable of enhancing pharmacokinetic properties.[5] The potential therapeutic applications of this class of compounds are diverse.

G compound Oxadiazole Derivatives pathway1 Antimicrobial Activity compound->pathway1 Inhibition of bacterial/fungal growth pathway2 Anti-inflammatory Activity compound->pathway2 Modulation of inflammatory mediators pathway3 Anticancer Activity compound->pathway3 Induction of apoptosis/ Inhibition of proliferation pathway4 Analgesic Activity compound->pathway4 Interaction with pain receptors/pathways

Caption: Potential therapeutic pathways for oxadiazole derivatives based on literature reports.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated and reported in the public domain, this guide provides a comprehensive framework for its determination. The protocols for synthesis, crystallization, and X-ray diffraction analysis outlined herein are based on established methodologies for analogous heterocyclic compounds. Given the significant and varied biological activities associated with the oxadiazole scaffold, the structural characterization of this and related molecules is a critical endeavor for the scientific and drug development community. The information presented serves as a valuable resource for researchers aiming to contribute to this field.

References

Analysis of the Biological Activity of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the biological activity of the compound 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. Following a comprehensive review of available scientific literature and databases, it has been determined that there is currently no published research detailing the specific biological activities, experimental protocols, or defined signaling pathways for this particular molecule. While the broader class of oxadiazole isomers is known for a wide range of pharmacological effects, data for the 1,2,5-oxadiazole (furazan) derivative, this compound, remains uncharacterized in the public domain. This document summarizes the general biological potential of related oxadiazole structures to provide a contextual framework for future research and highlights the current knowledge gap regarding the target compound.

Introduction to Oxadiazoles and their Biological Significance

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] There are four isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.[2] The 1,2,4- and 1,3,4-oxadiazole isomers, in particular, have garnered significant attention in medicinal chemistry due to their favorable physicochemical and pharmacokinetic properties.[2] These moieties are often considered bioisosteres of amides and esters, capable of participating in hydrogen bonding with biological macromolecules, which can enhance their pharmacological activity.[2] Derivatives of 1,2,4- and 1,3,4-oxadiazoles have been reported to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, antifungal, anticancer, and antiviral properties.[3][4]

The Subject Compound: this compound

The compound of interest, this compound, belongs to the 1,2,5-oxadiazole (furazan) subclass. Its chemical structure is characterized by a furazan ring substituted with a methyl group at the 4-position and an ethanone group at the 3-position.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 165067-10-7

  • Molecular Formula: C₅H₆N₂O₂

  • Molecular Weight: 126.11 g/mol

Despite its availability from chemical suppliers, extensive searches of scientific databases have not yielded any studies detailing its biological or pharmacological properties.

General Biological Activities of 1,2,5-Oxadiazole (Furazan) Derivatives

While specific data on this compound is absent, the broader class of 1,2,5-oxadiazoles has been investigated for various biological activities. Some derivatives of 1,2,5-oxadiazole have been explored for their potential as:

  • Antiproliferative Agents: Certain 1,2,5-oxadiazoles bearing a pyrrole group have demonstrated antiproliferative activity in both sea urchin embryo models and human cancer cell lines.[5]

  • Pharmacological Scaffolds: 1,2,5-Oxadiazol-3-amines with heterocyclic substituents are being actively researched as compounds with valuable pharmacological potential.[5]

The general workflow for investigating the biological activity of a novel compound such as this compound would typically follow a structured screening process.

G A Compound Synthesis and Characterization (this compound) B In Vitro Biological Screening (e.g., anticancer, antimicrobial assays) A->B C Hit Identification and Lead Optimization B->C D Mechanism of Action Studies (e.g., signaling pathway analysis) C->D E In Vivo Efficacy and Toxicity Studies D->E F Preclinical Development E->F

Caption: A generalized workflow for the discovery and development of a novel bioactive compound.

Potential Signaling Pathways for Investigation

Given the known activities of other oxadiazole isomers, several signaling pathways could be prioritized for initial investigation should this compound be screened for anticancer activity. For instance, the epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of the cell cycle and a common target for anticancer drugs.[6]

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Oxadiazole Potential Inhibition by This compound Oxadiazole->EGFR

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for novel anticancer agents.

Conclusion and Future Directions

There is a clear absence of published data on the biological activity of this compound. This represents a significant knowledge gap but also an opportunity for novel research. The diverse activities of other oxadiazole derivatives suggest that this compound could be a candidate for a range of biological screenings. Future research should focus on:

  • Initial in vitro screening: Evaluating the compound against a panel of cancer cell lines, bacterial strains, and fungal species to identify any potential bioactivity.

  • Quantitative analysis: Should any activity be observed, determining key metrics such as IC₅₀ or MIC values.

  • Mechanism of action studies: For promising activities, elucidating the underlying molecular mechanisms and signaling pathways.

This technical guide serves to highlight the current state of knowledge and to encourage the scientific community to undertake the necessary research to characterize the biological profile of this compound.

References

A Comprehensive Technical Review of 1,2,5-Oxadiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and materials science. Its derivatives, including the corresponding N-oxides known as furoxans, exhibit a wide spectrum of biological activities, largely attributed to their diverse chemical reactivity and, in the case of furoxans, their ability to act as nitric oxide (NO) donors. This in-depth technical guide provides a comprehensive review of the synthesis, quantitative biological data, and mechanisms of action of 1,2,5-oxadiazole derivatives, with a focus on their therapeutic applications.

Core Concepts and Synthesis

The 1,2,5-oxadiazole ring, also known as furazan, is an electron-deficient system, which imparts metabolic stability and unique chemical properties to its derivatives.[1][2] The synthesis of this heterocyclic system can be achieved through several key strategies, primarily involving the cyclization of 1,2-dione dioximes or the deoxygenation of furoxans.

Key Synthetic Protocols

1. Cyclodehydration of α-Dioximes: This is a classical and widely used method for the preparation of the 1,2,5-oxadiazole ring. The dehydration of α-dioximes can be achieved using various dehydrating agents.

Experimental Protocol: Synthesis of 3,4-Disubstituted-1,2,5-oxadiazoles via CDI-mediated cyclization [3]

  • Materials: Appropriate bisoxime (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv), anhydrous tetrahydrofuran (THF).

  • Procedure: To a solution of the bisoxime in anhydrous THF at room temperature, add CDI in one portion. Stir the reaction mixture at ambient temperature and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3,4-disubstituted-1,2,5-oxadiazole.

2. Synthesis of 1,2,5-Oxadiazole N-oxides (Furoxans): Furoxans are a particularly important class of 1,2,5-oxadiazole derivatives due to their ability to release nitric oxide. A common synthetic route involves the oxidative cyclization of α-dioximes or the dimerization of nitrile oxides.

Experimental Protocol: Synthesis of 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide [4]

  • Materials: 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide (1.0 mmol), tetrabutylammonium fluoride hydrate (2.0 mmol), anhydrous tetrahydrofuran (THF).

  • Procedure: A solution of tetrabutylammonium fluoride hydrate in THF (5 mL) is added to a solution of 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide in THF (5 mL). The reaction mixture is stirred for 3 hours at room temperature. The solvent is then distilled off, and the residue is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine and dried over magnesium sulfate. After filtration and removal of the solvent, the crude product is obtained.

Biological Activities and Quantitative Data

Derivatives of 1,2,5-oxadiazole have demonstrated a remarkable range of pharmacological activities, with anticancer and cardiovascular applications being the most extensively studied.

Anticancer Activity

Numerous 1,2,5-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the inhibition of key signaling pathways and, in the case of furoxans, the pro-apoptotic effects of nitric oxide.

Table 1: Anticancer Activity (IC50 values in µM) of Selected 1,2,5-Oxadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Furoxan/Oridonin Hybrid 9h K562 (Leukemia)1.82[5]
MGC-803 (Gastric)1.81[5]
Bel-7402 (Liver)0.86[5]
1,2,4-Oxadiazole Derivative 16a MCF-7 (Breast)0.68[2]
A-549 (Lung)1.56[2]
A-375 (Melanoma)0.79[2]
1,2,4-Oxadiazole Derivative 16b MCF-7 (Breast)0.22[2]
A-549 (Lung)1.09[2]
A-375 (Melanoma)1.18[2]
1,2,4-Oxadiazole Derivative 13a DU-145 (Prostate)0.011[2]
1,2,4-Oxadiazole Derivative 48 NSCLC cell lines0.2-0.6[6]
Nitric Oxide Releasing Activity and Cardiovascular Effects

Furoxans are well-established nitric oxide (NO) donors, releasing NO through reaction with thiols such as glutathione.[7] This NO-releasing property is the basis for their vasodilatory and antiplatelet activities.

Table 2: Nitric Oxide (NO) Release from Furoxan Derivatives

CompoundConditionNO Release (% of total)Reference
3,4-Diphenylfuroxan Derivatives L-cysteine0.57 - 3.18[2]
Phosphate Buffer (pH 7.4)0.06 - 0.15[2]
Furoxan-Aspirin Hybrid B8 Platelet-rich plasmaDetectable[8]
Furoxan-Aspirin Hybrid B7 Platelet-rich plasmaDetectable[8]

Signaling Pathways and Mechanisms of Action

The biological effects of 1,2,5-oxadiazole derivatives are mediated through their interaction with various cellular signaling pathways.

NO/sGC/cGMP Signaling Pathway (Furoxans)

The cardiovascular effects of furoxans are primarily mediated by the nitric oxide (NO) signaling pathway. Upon release, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9][10][11] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation and inhibition of platelet aggregation.[11][12]

NO_sGC_cGMP_Pathway Furoxan Furoxan Derivative NO Nitric Oxide (NO) Furoxan->NO Thiol-dependent decomposition Thiols Thiols (e.g., GSH) sGC_inactive Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC_inactive Binds to heme moiety sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKG->Platelet_Inhibition

Figure 1: NO/sGC/cGMP signaling pathway activated by furoxan derivatives.
EGFR Signaling Pathway Inhibition

Several 1,2,5-oxadiazole derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[6][13][14] Inhibition of EGFR can block downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, thereby inhibiting cell proliferation, survival, and angiogenesis.[15]

EGFR_Inhibition_Pathway Oxadiazole 1,2,5-Oxadiazole Derivative EGFR EGFR Oxadiazole->EGFR Inhibits PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Figure 2: Inhibition of the EGFR signaling pathway by 1,2,5-oxadiazole derivatives.

Experimental Workflows

The discovery and development of novel 1,2,5-oxadiazole derivatives typically follow a structured workflow encompassing synthesis, characterization, and biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of 1,2,5-Oxadiazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Characterization->In_vitro Mechanism Mechanism of Action Studies (e.g., Western Blot, Signaling Assays) In_vitro->Mechanism In_vivo In Vivo Studies (Animal Models) Mechanism->In_vivo

References

An In-Depth Technical Guide to the Chemical Properties of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone (CAS 165067-10-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone, a heterocyclic ketone identified by the CAS number 165067-10-7. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in kinase inhibitors.

Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundChemScene[1]
CAS Number 165067-10-7ChemScene[1]
Molecular Formula C₅H₆N₂O₂ChemScene[1]
Molecular Weight 126.11 g/mol ChemScene[1]
Canonical SMILES CC1=NON=C1C(=O)CChemScene[1]
Topological Polar Surface Area (TPSA) 55.99 ŲChemScene[1]
Predicted LogP 0.58062ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, the synthesis of 1,2,5-oxadiazoles, also known as furazans, is a well-established area of heterocyclic chemistry. A plausible synthetic approach would involve the cyclization of a suitable precursor. General methods for the formation of the 1,2,5-oxadiazole ring often involve the dehydration of α-dioximes or the cyclization of other nitrogen-containing acyclic precursors.[2]

One potential synthetic pathway could involve the reaction of an appropriate nitrile with hydroxylamine to form an amidoxime, followed by cyclization.[3] Another general method for synthesizing 1,2,5-oxadiazoles involves the cyclization of α-nitro-oximes.[2]

Proposed Experimental Workflow for Synthesis

The following diagram outlines a generalized workflow for the synthesis and purification of a small organic molecule like this compound, based on common laboratory practices.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials reaction Cyclization Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography characterization Spectroscopic Analysis (NMR, MS, IR) chromatography->characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons on the oxadiazole ring and the acetyl methyl protons. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present, with a characteristic strong absorption band expected for the carbonyl (C=O) group of the acetyl moiety.

Biological Activity and Signaling Pathways

While specific biological assay data for this compound is limited in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Notably, oxadiazole derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[4][5] GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease, type 2 diabetes, and certain cancers.[6][7]

GSK-3β Signaling Pathways

GSK-3β is a key downstream component of several major signaling pathways, including the insulin and Wnt signaling pathways.[8][9] In these pathways, the activity of GSK-3β is typically inhibited upon pathway activation.

Caption: Simplified overview of the role of GSK-3β in the Insulin and Wnt signaling pathways.[9]

Inhibition of GSK-3β by compounds such as this compound could potentially modulate these pathways, leading to therapeutic effects. For instance, in the context of Alzheimer's disease, GSK-3β is known to phosphorylate tau protein, contributing to the formation of neurofibrillary tangles.[10] Inhibitors of GSK-3β could therefore reduce tau hyperphosphorylation.

Experimental Protocol: In Vitro GSK-3β Inhibition Assay

To determine the inhibitory potential of this compound against GSK-3β, a standard in vitro kinase assay can be performed. The following is a generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compound (CAS 165067-10-7) dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).

  • Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and the substrate peptide in kinase assay buffer to their optimal working concentrations.

  • Assay Plate Setup: To the wells of a 384-well plate, add the diluted test compound or vehicle control (DMSO).

  • Enzyme Addition: Add the diluted GSK-3β enzyme to each well (except for "no enzyme" controls). Incubate briefly to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.[11]

  • Data Analysis: Measure the luminescence of each well. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of CAS 165067-10-7 C Add Compound/Vehicle to Plate A->C B Prepare Enzyme and Substrate Solutions D Add Enzyme and Incubate B->D C->D E Initiate Reaction with Substrate/ATP D->E F Incubate at 30°C E->F G Stop Reaction & Detect ADP (Luminescence) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Experimental workflow for an in vitro GSK-3β inhibition assay.

Conclusion

This compound (CAS 165067-10-7) is a heterocyclic compound with potential applications in drug discovery, particularly as a scaffold for the development of GSK-3β inhibitors. While detailed experimental data on its physicochemical properties and biological activity are not extensively documented, established synthetic methodologies for oxadiazoles and standard in vitro kinase assays provide a clear path for its further investigation. This technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its chemical properties, biological activity, and mechanism of action.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis protocol for this specific compound, this guide outlines a chemically sound and feasible multi-step synthetic route. The proposed pathway is based on established principles of heterocyclic chemistry and analogous transformations reported in the literature.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence, commencing with a readily available starting material. The core of this strategy involves the construction of the 4-methyl-1,2,5-oxadiazole ring system, followed by the introduction of the acetyl group.

The proposed pathway involves the following key transformations:

  • Amidoxime Formation: Synthesis of the key intermediate, (Z)-N'-hydroxy-2-aminopropanimidamide, from 2-aminopropanenitrile.

  • Oxadiazole Ring Formation: Cyclization of the amidoxime to yield 4-methyl-1,2,5-oxadiazole-3-carbonitrile.

  • Grignard Reaction: Conversion of the nitrile to the target ketone, this compound, via reaction with methylmagnesium bromide.

Experimental Protocols

The following sections provide detailed, albeit proposed, experimental methodologies for each key transformation. These protocols are based on general procedures found in the literature for similar substrates and should be optimized for this specific synthesis.

Step 1: Synthesis of (Z)-N'-hydroxy-2-aminopropanimidamide

The initial step focuses on the synthesis of the amidoxime precursor.

Starting Material: 2-Aminopropanenitrile Reagents: Hydroxylamine hydrochloride, a non-nucleophilic base (e.g., sodium carbonate or triethylamine), and a suitable solvent (e.g., ethanol or methanol).

Proposed Protocol:

  • To a solution of hydroxylamine hydrochloride in the chosen solvent, add the base in an equimolar amount to liberate free hydroxylamine.

  • Add 2-aminopropanenitrile to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by filtering off any inorganic salts and concentrating the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterValue/Range
Reactant Ratio 1:1.1 to 1:1.5 (2-Aminopropanenitrile : Hydroxylamine)
Base Sodium Carbonate or Triethylamine
Solvent Ethanol or Methanol
Temperature 25 - 60 °C
Reaction Time 4 - 24 hours
Step 2: Synthesis of 4-methyl-1,2,5-oxadiazole-3-carbonitrile

This crucial step involves the cyclization of the vicinal amino-amidoxime to form the 1,2,5-oxadiazole ring.

Starting Material: (Z)-N'-hydroxy-2-aminopropanimidamide Reagents: A suitable cyclizing/oxidizing agent. Based on analogous reactions for the formation of 1,2,5-oxadiazoles from related precursors, reagents such as sodium hypochlorite (NaOCl) or an acid catalyst could be effective.

Proposed Protocol (using Sodium Hypochlorite):

  • Dissolve (Z)-N'-hydroxy-2-aminopropanimidamide in an appropriate solvent, such as aqueous ethanol or a buffered aqueous solution.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hypochlorite dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench any excess oxidant with a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue/Range
Cyclizing Agent Sodium Hypochlorite (aqueous solution)
Solvent Aqueous Ethanol or Buffered Solution
Temperature 0 - 10 °C
Reaction Time 1 - 4 hours
Step 3: Synthesis of this compound

The final step is the conversion of the nitrile to the desired ketone using a Grignard reagent.

Starting Material: 4-methyl-1,2,5-oxadiazole-3-carbonitrile Reagents: Methylmagnesium bromide (in a suitable ethereal solvent like diethyl ether or THF), anhydrous solvent (e.g., THF), and an aqueous acid solution for workup (e.g., aqueous ammonium chloride or dilute hydrochloric acid).

Proposed Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve 4-methyl-1,2,5-oxadiazole-3-carbonitrile in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution dropwise from the addition funnel to the stirred solution of the nitrile.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Upon completion, cool the reaction mixture again in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

ParameterValue/Range
Grignard Reagent Methylmagnesium bromide (e.g., 3.0 M in Diethyl Ether)
Reactant Ratio 1:1.1 to 1:1.5 (Nitrile : Grignard Reagent)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 6 hours
Workup Saturated aqueous NH4Cl or dilute HCl

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Pathway A 2-Aminopropanenitrile B (Z)-N'-hydroxy-2-aminopropanimidamide A->B Hydroxylamine, Base C 4-methyl-1,2,5-oxadiazole-3-carbonitrile B->C Cyclization (e.g., NaOCl) D This compound C->D 1. CH3MgBr 2. H3O+ workup

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific biological activity or therapeutic target data has been published for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. This guide extrapolates potential therapeutic applications based on the activities of structurally related 1,2,5-oxadiazole derivatives.

Introduction to this compound and the Therapeutic Potential of Oxadiazoles

This compound is a small heterocyclic molecule belonging to the 1,2,5-oxadiazole (furazan) class. While this specific compound is not extensively studied, the oxadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry.[1] Derivatives of oxadiazoles, including the 1,2,5-isomer, have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug discovery and development.[2] The unique electronic and structural properties of the oxadiazole ring contribute to its metabolic stability and ability to engage in various biological interactions.[1]

This technical guide will explore the potential therapeutic targets of this compound by examining the established biological activities of analogous 1,2,5-oxadiazole derivatives. The primary areas of therapeutic promise for this class of compounds are in oncology and anti-inflammatory applications.[3][4]

Potential Therapeutic Targets in Oncology

Several studies have highlighted the antiproliferative effects of 1,2,5-oxadiazole derivatives against various cancer cell lines.[3][5] These findings suggest that this compound could serve as a foundational structure for the development of novel anticancer agents. Key molecular targets implicated in the anticancer activity of 1,2,5-oxadiazoles include topoisomerases and indoleamine 2,3-dioxygenase 1 (IDO1).[3][6]

Topoisomerase Inhibition

Topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and apoptosis in rapidly dividing cancer cells. Certain 1,2,5-oxadiazole derivatives have been shown to inhibit the catalytic activity of topoisomerase I, suggesting this as a potential mechanism for their cytotoxic effects.[3]

Table 1: Antiproliferative Activity of Selected 1,2,5-Oxadiazole Derivatives

Compound ReferenceCell LineIC50 (µM)
MD77HCT-116 (colorectal carcinoma)Not explicitly stated, but active
Derivative 16HCT-116 (colorectal carcinoma)Lower than MD77
Derivative 25HCT-116 (colorectal carcinoma)Lower than MD77
Derivative 28HCT-116 (colorectal carcinoma)Lower than MD77

Data extrapolated from a study on a library of 1,2,5-oxadiazole derivatives.[3]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of tryptophan, an essential amino acid for T-cell function. Inhibition of IDO1 can restore anti-tumor immunity. A series of 1,2,5-oxadiazole-3-carboximidamide derivatives have demonstrated potent inhibitory activity against human IDO1.[6]

Table 2: IDO1 Inhibitory Activity of 1,2,5-Oxadiazole Derivatives

Compound ReferencehIDO1 Enzymatic IC50 (nM)hIDO1 Cellular IC50 (nM)
23108.719.88
25178.168.59
26139.157.76

Data from a study on 1,2,5-oxadiazole-3-carboximidamide derivatives.[6]

Potential Therapeutic Applications in Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Novel anti-inflammatory agents are of significant interest. A series of 1,2,5-oxadiazole-sulfonamide hybrids have been synthesized and evaluated for their in vivo anti-inflammatory potential using the carrageenan-induced paw edema model.[4] Several of these compounds exhibited potent anti-inflammatory activity, in some cases exceeding that of the standard drugs celecoxib and indomethacin.[4]

Table 3: In Vivo Anti-inflammatory Activity of 1,2,5-Oxadiazole-Sulfonamide Hybrids

Compound Reference% Edema after 4 hours (10 mg/kg dose)
4g6.30%
4bBetter than standards
Celecoxib (Standard)7.12%
Indomethacin (Standard)7.10%

Data from a study on 1,2,5-oxadiazole-sulfonamide hybrids.[4]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol evaluates the anti-inflammatory effects of compounds in a rat model.[4]

  • Animal Acclimatization: Acclimatize Wistar albino rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., 10 mg/kg) or vehicle control orally or intraperitoneally.

  • Induction of Edema: After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I.[3]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and assay buffer.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA compared to the control indicates enzyme inhibition.

Visualizations

Signaling Pathway Diagram

Topoisomerase_Inhibition_Pathway 1,2,5-Oxadiazole_Derivative 1,2,5-Oxadiazole_Derivative Topoisomerase_I Topoisomerase_I 1,2,5-Oxadiazole_Derivative->Topoisomerase_I Inhibition DNA_Supercoiling_Relaxation DNA_Supercoiling_Relaxation Topoisomerase_I->DNA_Supercoiling_Relaxation Catalyzes DNA_Strand_Breaks DNA_Strand_Breaks Topoisomerase_I->DNA_Strand_Breaks Induces Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Inhibition of Topoisomerase I by a 1,2,5-oxadiazole derivative, leading to DNA damage and apoptosis.

Experimental Workflow Diagram

Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Library 1,2,5-Oxadiazole Derivatives Library Cytotoxicity_Assay MTT Assay on Cancer Cell Lines Compound_Library->Cytotoxicity_Assay Enzyme_Inhibition_Assay Topoisomerase or IDO1 Inhibition Assay Cytotoxicity_Assay->Enzyme_Inhibition_Assay Active Compounds Lead_Compounds Lead Compounds Enzyme_Inhibition_Assay->Lead_Compounds Potent Inhibitors Animal_Model Inflammation or Tumor Xenograft Model Lead_Compounds->Animal_Model Efficacy_Evaluation Efficacy and Toxicity Assessment Animal_Model->Efficacy_Evaluation

Caption: General workflow for screening 1,2,5-oxadiazole derivatives for therapeutic potential.

Conclusion

While direct biological data for this compound is currently unavailable, the established anticancer and anti-inflammatory activities of the broader 1,2,5-oxadiazole class of compounds provide a strong rationale for its investigation as a potential therapeutic scaffold. The key molecular targets identified, including topoisomerases and IDO1, offer clear starting points for future research. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of this compound and its derivatives as novel therapeutic agents. Further synthesis and biological evaluation are warranted to fully elucidate the therapeutic potential of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols: 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, a heterocyclic ketone, serves as a versatile building block in modern organic synthesis. Its structure, incorporating a reactive ketone functionality and a 1,2,5-oxadiazole (furazan) ring, makes it a valuable precursor for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and energetic materials. The 1,2,5-oxadiazole moiety is a well-known explosophore and is also found in various biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Synthetic Applications

The primary routes for the synthetic utility of this compound involve transformations of its ketone group and the adjacent methyl group. These include the formation of oximes and halo-derivatives, which can be further elaborated into more complex molecular architectures.

Synthesis of Oxime Derivatives

The conversion of the ethanone moiety to an oxime is a fundamental transformation that introduces a new reactive handle for further functionalization. Oximes derived from this ketone are precursors to various nitrogen-containing heterocycles and can be used in the synthesis of biologically active compounds and energetic materials. The oxime itself, (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime, is a known compound.[1][2]

Experimental Protocol: Synthesis of (1E)-1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone Oxime

This protocol is a general procedure for the synthesis of oximes from ketones and can be adapted for this compound.[3]

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Pyridine (2.0 eq) or Sodium Acetate (1.5 eq)

  • Ethanol

  • Water

  • Dichloromethane or Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Add hydroxylamine hydrochloride and pyridine (or sodium acetate) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude oxime.

  • Purify the crude product by recrystallization or column chromatography to obtain (1E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone oxime.

Expected Outcome:

The reaction is expected to produce the corresponding oxime in good yield. The product can be characterized by standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Synthesis of α-Halo Ketone Derivatives

The methyl group adjacent to the carbonyl in this compound can be halogenated, typically brominated, to form an α-bromo ketone. This derivative is a highly reactive intermediate for introducing the 1-(4-methyl-1,2,5-oxadiazol-3-yl)carbonylmethyl moiety into other molecules through nucleophilic substitution reactions. The formation of "ethanone, 2-bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)-, oxime, (1Z)-" indicates that both the ketone can be converted to an oxime and the alpha-carbon can be brominated.[4]

Experimental Protocol: Synthesis of 2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone

This is a general protocol for the α-bromination of a methyl ketone.

Materials:

  • This compound (1.0 eq)

  • Bromine (1.0-1.1 eq) or N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetic Acid or Dichloromethane as solvent

  • A catalytic amount of HBr or AIBN (for NBS)

  • Saturated aqueous Sodium Bicarbonate solution

  • Saturated aqueous Sodium Thiosulfate solution

  • Dichloromethane or Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve this compound in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • If using bromine, add a catalytic amount of HBr. If using NBS, add a catalytic amount of AIBN.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent or solid NBS in portions to the reaction mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • If bromine was used, wash the mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 2-bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone.

  • The crude product can be purified by column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound165067-10-7C₅H₆N₂O₂126.11-
(1E)-1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone oxime165067-12-9C₅H₇N₃O₂141.13-
2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanoneNot availableC₅H₅BrN₂O₂205.01-

Potential Applications in Drug Development and Energetic Materials

The 1,2,5-oxadiazole ring is a key structural motif in a variety of compounds with significant biological activities and as a component of energetic materials.[5][6][7]

  • Medicinal Chemistry: Derivatives of this compound can be explored for various therapeutic applications. The oxime and α-bromo derivatives can serve as intermediates for the synthesis of more complex molecules with potential antibacterial, antifungal, antiviral, or anticancer properties.[5]

  • Energetic Materials: The 1,2,5-oxadiazole (furazan) backbone is a well-established component of high-energy density materials.[6][7] The introduction of further nitrogen-rich functionalities, which can be achieved starting from the ketone or its derivatives, can lead to the development of novel energetic compounds with tailored properties such as high detonation performance and low sensitivity.

Visualizations

Experimental Workflow: Synthesis of Derivatives

G A This compound B Oxime Formation (NH2OH.HCl, Base) A->B D Alpha-Bromination (Br2 or NBS) A->D C (1E)-1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone Oxime B->C F Further Functionalization (e.g., Heterocycle formation) C->F E 2-Bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone D->E G Further Functionalization (e.g., Nucleophilic substitution) E->G H Biologically Active Molecules / Energetic Materials F->H G->H

Caption: Synthetic pathways from this compound.

Logical Relationship: From Starting Material to Applications

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Application Areas A This compound B Oxime Derivative A->B C α-Bromo Ketone Derivative A->C D Medicinal Chemistry (Antimicrobial, Anticancer) B->D E Energetic Materials (High-Energy Density Compounds) B->E C->D C->E

Caption: Relationship between the starting material, intermediates, and applications.

References

Application Note: A Protocol for the Laboratory-Scale Synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, three-step protocol for the synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, a heterocyclic ketone valuable as a building block in medicinal chemistry. The synthesis begins with the monoximation of butane-2,3-dione, followed by nitrosative cyclization to form the intermediate 3-acetyl-4-methylfuroxan (the corresponding N-oxide). The final step involves the deoxygenation of the furoxan intermediate to yield the target compound. This protocol includes detailed experimental procedures, a summary of expected yields and key characterization data, and a workflow diagram for clarity.

Synthetic Overview

The synthesis of this compound (also known as 3-acetyl-4-methylfurazan) is achieved via a robust three-step sequence starting from commercially available butane-2,3-dione. The overall transformation is depicted below:

Figure 1: Overall Synthetic Scheme Synthetic Scheme

The three-step synthesis from butane-2,3-dione to the final product.

The key stages are:

  • Monoximation: Selective reaction of one ketone group in butane-2,3-dione with hydroxylamine to form 3-(hydroxyimino)butan-2-one.

  • Cyclization to Furoxan: Treatment of the monoxime with a nitrosating agent (sodium nitrite in acid) to induce ring closure, forming the 1,2,5-oxadiazole 2-oxide (furoxan) ring.

  • Deoxygenation: Reduction of the furoxan intermediate to the final 1,2,5-oxadiazole (furazan) product.

Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product based on representative yields.

Compound NameStructureMolecular FormulaM.W. ( g/mol )Typical Yield (%)Key Physical Data
Butane-2,3-dioneCC(=O)C(=O)CC₄H₆O₂86.09-b.p. 88 °C
3-(Hydroxyimino)butan-2-oneCC(=O)C(=NOH)CC₄H₇NO₂101.1085-95%m.p. 75-77 °C
3-Acetyl-4-methylfuroxanCC1=N(O)OC(=N1)C(=O)CC₅H₆N₂O₃142.1160-70%Oily liquid or low-melting solid
This compound CC1=NON=C1C(=O)CC₅H₆N₂O₂126.1175-85%Colorless to pale yellow oil[1][2]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3-(Hydroxyimino)butan-2-one (Butane-2,3-dione monoxime)

Methodology:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • To the flask, add hydroxylamine hydrochloride (7.65 g, 0.11 mol) and sodium acetate trihydrate (15.0 g, 0.11 mol) to 50 mL of deionized water. Stir until all solids are dissolved.

  • Cool the solution to 10-15 °C using an ice-water bath.

  • Add butane-2,3-dione (8.6 g, 0.10 mol) dropwise to the stirred solution over 15 minutes, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. A white precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry under vacuum to yield 3-(hydroxyimino)butan-2-one as a white crystalline solid.

Step 2: Synthesis of 3-Acetyl-4-methylfuroxan

Methodology:

  • Set up a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolve 3-(hydroxyimino)butan-2-one (10.1 g, 0.10 mol) in 50 mL of glacial acetic acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Separately, prepare a solution of sodium nitrite (NaNO₂) (7.6 g, 0.11 mol) in 20 mL of deionized water and cool it to ~10 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred monoxime solution over 45-60 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition. The solution may turn green or blue as nitrous acid is formed.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain 3-acetyl-4-methylfuroxan as a crude oil, which can be used directly in the next step.

Step 3: Synthesis of this compound

Methodology:

  • Set up a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolve the crude 3-acetyl-4-methylfuroxan (e.g., ~0.06 mol from the previous step) in 100 mL of anhydrous toluene.

  • Add triphenylphosphine (P(Ph)₃) (18.4 g, 0.07 mol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purify the product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 95:5).

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis.

SynthesisWorkflow cluster_0 Step 1: Monoximation cluster_1 Step 2: Furoxan Formation cluster_2 Step 3: Deoxygenation S1_Start Dissolve NH2OH·HCl & NaOAc in H2O S1_Cool1 Cool solution to 10-15 °C S1_Start->S1_Cool1 S1_Add Add Butane-2,3-dione dropwise S1_Cool1->S1_Add S1_Stir Stir at RT for 3h S1_Add->S1_Stir S1_Filter Filter and dry product S1_Stir->S1_Filter S1_Product Product 1: 3-(Hydroxyimino)butan-2-one S1_Filter->S1_Product S2_Start Dissolve Product 1 in Acetic Acid S1_Product->S2_Start Use in next step S2_Cool Cool solution to 0-5 °C S2_Start->S2_Cool S2_Add Add aq. NaNO2 dropwise (< 5 °C) S2_Cool->S2_Add S2_Stir Stir at 0-5 °C for 2h S2_Add->S2_Stir S2_Workup Aqueous Workup & Extraction S2_Stir->S2_Workup S2_Product Product 2: 3-Acetyl-4-methylfuroxan S2_Workup->S2_Product S3_Start Dissolve Product 2 & P(Ph)3 in Toluene S2_Product->S3_Start Use in next step S3_Reflux Reflux for 4-6h S3_Start->S3_Reflux S3_Concentrate Concentrate in vacuo S3_Reflux->S3_Concentrate S3_Purify Column Chromatography S3_Concentrate->S3_Purify S3_Final Final Product: 1-(4-Methyl-1,2,5-oxadiazol- 3-yl)ethanone S3_Purify->S3_Final

Caption: Experimental workflow for the synthesis of the target compound.

References

Application Notes and Protocols: 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone as a Precursor for Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in the regulation of a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Dysregulation of GSK-3β activity has been implicated in the pathophysiology of a wide range of diseases, including Alzheimer's disease, type 2 diabetes, bipolar disorder, and various types of cancer.[1][3] This has positioned GSK-3β as a significant therapeutic target for drug discovery.

Among the various scaffolds explored for the development of GSK-3β inhibitors, 1,3,4-oxadiazole derivatives have shown considerable promise.[4][5] This application note provides a detailed protocol for the utilization of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone as a precursor for the synthesis of a potential GSK-3β inhibitor. The proposed synthetic pathway leverages the conversion of the ethanone to a key carboxylic acid intermediate, which then serves as a building block for the construction of the 1,3,4-oxadiazole ring system.

Proposed Synthetic Pathway

The synthesis of a 2,5-disubstituted-1,3,4-oxadiazole-based GSK-3β inhibitor from this compound can be envisioned through a three-step process. This pathway is based on established organic synthesis methodologies and the known reactivity of the starting material and intermediates.

G start This compound intermediate1 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid start->intermediate1 Haloform Reaction (e.g., NaOBr) intermediate2 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide intermediate1->intermediate2 Hydrazinolysis (e.g., Hydrazine hydrate) product 2,5-Disubstituted-1,3,4-oxadiazole (Potential GSK-3β Inhibitor) intermediate2->product Cyclization (e.g., with a carboxylic acid or equivalent) GSK3B_Signaling cluster_wnt Wnt Signaling cluster_pi3k PI3K/Akt Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B_Wnt GSK-3β Dsh->GSK3B_Wnt Inhibition BetaCatenin β-catenin GSK3B_Wnt->BetaCatenin Phosphorylation Degradation Degradation BetaCatenin->Degradation GeneExpression Target Gene Expression BetaCatenin->GeneExpression GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3B_Akt GSK-3β Akt->GSK3B_Akt Phosphorylation (Inhibition) Inactivation Inactivation GSK3B_Akt->Inactivation DrugDiscoveryWorkflow Precursor This compound Synthesis Multi-step Synthesis Precursor->Synthesis Inhibitor Potential GSK-3β Inhibitor Synthesis->Inhibitor InVitroAssay In Vitro GSK-3β Inhibition Assay Inhibitor->InVitroAssay SAR Structure-Activity Relationship (SAR) Studies InVitroAssay->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->Synthesis Iterative Refinement InVivo In Vivo Studies LeadOp->InVivo

References

Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone belongs to the 1,2,5-oxadiazole (furazan) class of heterocyclic compounds. Oxadiazole derivatives are a significant area of interest in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5][6] Given the diverse pharmacological potential of this scaffold, it is crucial to characterize the biological effects of novel derivatives such as this compound.

One of the key therapeutic targets for various neurological disorders, including Alzheimer's disease, is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8][9] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to improved cholinergic transmission in the brain.[7][10] This document provides a detailed protocol for an in vitro assay to determine the inhibitory potential of this compound against both AChE and BChE using the well-established Ellman's method.[8][11][12]

Principle of the Assay:

The cholinesterase inhibition assay is based on the spectrophotometric method developed by Ellman.[8][11] The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of their respective substrates, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is directly proportional to the enzyme's activity and can be measured by monitoring the increase in absorbance at 412 nm.[8] The inhibitory effect of this compound is determined by the reduction in the rate of this colorimetric reaction.

Signaling Pathway and Inhibition

Cholinesterase_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE / BChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Test_Compound 1-(4-Methyl-1,2,5- oxadiazol-3-yl)ethanone Test_Compound->AChE Inhibition Signal Signal Transduction Receptor->Signal Activation

Figure 1: Cholinergic synapse and mechanism of cholinesterase inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Buffers, DTNB, and Substrates add_components Add Buffer, DTNB, and Test Compound/Control prep_reagents->add_components prep_compound Prepare Stock & Serial Dilutions of Test Compound prep_compound->add_components prep_enzyme Prepare Enzyme Solutions (AChE & BChE) add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme add_components->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate add_substrate Add Substrate (ATCh or BTCh) to Initiate Reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Mode) add_substrate->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Figure 2: Workflow for the in vitro cholinesterase inhibition assay.

Detailed Experimental Protocol

Materials and Reagents
  • Enzymes:

    • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

    • Butyrylcholinesterase (BChE) from equine serum

  • Substrates:

    • Acetylthiocholine iodide (ATCh)

    • S-Butyrylthiocholine iodide (BTCh)

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test Compound: this compound

  • Positive Control: Donepezil or Galantamine (known cholinesterase inhibitors)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • 96-well microplate reader capable of kinetic measurements at 412 nm

    • Incubator (37°C)

    • Multichannel pipette

    • 96-well clear, flat-bottom microplates

Solution Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0.

  • DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 3 mM. Protect this solution from light.

  • Substrate Solutions (10 mM): Prepare fresh daily solutions of ATCh and BTCh in deionized water to a final concentration of 10 mM.

  • Enzyme Solutions (0.5 units/mL): Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is recommended. Keep on ice during use.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution.

  • Test Compound Dilutions: Perform serial dilutions of the stock solution in phosphate buffer to obtain a range of concentrations for testing (e.g., 1000 µM to 0.1 µM). Ensure the final DMSO concentration in the assay wells is ≤1% to avoid solvent effects on enzyme activity.

  • Positive Control Solutions: Prepare serial dilutions of the positive control inhibitor in a similar manner to the test compound.

Assay Procedure (96-well plate format)
  • Assay Plate Setup: Design the plate layout to include wells for blank (no enzyme), negative control (enzyme, no inhibitor), positive control, and various concentrations of the test compound.

  • Reagent Addition:

    • To each well, add 120 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the appropriate test compound dilution, positive control, or buffer (for the negative control).

    • Add 20 µL of 3 mM DTNB solution to all wells.

  • Pre-incubation:

    • Add 20 µL of the respective enzyme solution (AChE or BChE) to all wells except the blank. To the blank wells, add 20 µL of phosphate buffer.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation:

    • Add 20 µL of the corresponding substrate solution (ATCh for AChE, BTCh for BChE) to all wells to start the enzymatic reaction.[7] The final volume in each well will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.[8]

    • Take kinetic readings every minute for a duration of 10-15 minutes.[7]

Data Analysis
  • Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    Where:

    • V_control is the reaction rate of the negative control (enzyme without inhibitor).

    • V_sample is the reaction rate in the presence of the test compound.

  • Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the test compound concentrations.[7] A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is typically used to fit the data and calculate the IC50.

Data Presentation

The quantitative results from the cholinesterase inhibition assay for this compound can be summarized in the table below.

EnzymeTest Compound Concentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
AChE 0.1
1
10
100
1000
BChE 0.1
1
10
100
1000

This table is a template for data presentation. The actual values would be obtained from experimental results.

Conclusion

This document provides a comprehensive protocol for the in vitro evaluation of the cholinesterase inhibitory activity of this compound. By following this standardized method, researchers can effectively screen and characterize the potential of this and other novel oxadiazole derivatives as enzyme inhibitors, which is a critical step in the drug discovery and development process. Further studies, such as cytotoxicity assays on relevant cell lines, would be recommended to assess the compound's safety profile.[2]

References

Unveiling the Potential of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific, in-depth research on the direct applications of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone in medicinal chemistry is limited in publicly available literature, the broader family of oxadiazole derivatives represents a rich source of pharmacologically active compounds. This document provides a comprehensive overview of the potential applications of the 1,2,5-oxadiazole scaffold, drawing parallels from related structures, and presents hypothetical protocols and workflows for investigating the medicinal properties of this compound.

Introduction to Oxadiazoles in Medicinal Chemistry

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,5-oxadiazole isomer, while less explored than its 1,2,4- and 1,3,4-counterparts, is a key structural motif in various bioactive molecules. Derivatives of oxadiazoles have demonstrated a wide array of pharmacological activities, including but not limited to:

  • Anticancer Activity: Many oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Effects: The oxadiazole scaffold has been incorporated into molecules designed to inhibit inflammatory pathways.

  • Antimicrobial Properties: A significant number of oxadiazole-containing compounds have shown promising activity against a range of bacterial and fungal strains.

  • Antiviral Activity: Certain oxadiazole derivatives have been investigated for their ability to inhibit viral replication.

Given the established biological significance of the oxadiazole core, this compound serves as a valuable starting point or intermediate for the synthesis of novel therapeutic agents.

Hypothetical Applications and Research Workflow

The presence of a ketone functional group in this compound offers a versatile handle for chemical modifications, allowing for the generation of a library of derivatives. A typical research workflow to explore its medicinal chemistry applications is outlined below.

workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatization Chemical Derivatization (e.g., Schiff bases, chalcones) Synthesis->Derivatization Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Derivatization->Anticancer Test Compounds Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition, NO production) Derivatization->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Derivatization->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Anti_inflammatory->SAR Antimicrobial->SAR ADMET ADMET Profiling SAR->ADMET

Caption: A logical workflow for investigating the medicinal potential of this compound.

Experimental Protocols (Hypothetical)

The following are generalized protocols that could be adapted to evaluate the biological activity of derivatives of this compound.

Protocol 1: Synthesis of Schiff Base Derivatives

Objective: To synthesize a series of Schiff base derivatives from this compound for biological screening.

Materials:

  • This compound

  • Various substituted aromatic amines

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add an equimolar amount (1 mmol) of the substituted aromatic amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid (Schiff base derivative) is collected by filtration, washed with cold ethanol, and dried.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterize the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Objective: To evaluate the cytotoxic effect of synthesized derivatives against a panel of human cancer cell lines.

Materials:

  • Synthesized derivatives of this compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound IDCell LineIC₅₀ (µM)
Derivative 1MCF-7Data
Derivative 1HeLaData
Derivative 1A549Data
Derivative 2MCF-7Data
.........
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against pathogenic bacterial and fungal strains.

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1DataDataData
Derivative 2DataDataData
............

Potential Signaling Pathway Involvement

Based on the known mechanisms of other oxadiazole derivatives, compounds derived from this compound could potentially modulate various signaling pathways. For instance, in cancer, they might induce apoptosis through the intrinsic or extrinsic pathways.

apoptosis_pathway Compound 1,2,5-Oxadiazole Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential mechanism of action for an anticancer 1,2,5-oxadiazole derivative.

Conclusion

While direct experimental data on the medicinal chemistry applications of this compound is scarce, its chemical structure holds significant promise for the development of novel therapeutic agents. The protocols and workflows outlined in this document provide a foundational framework for researchers to explore its potential in anticancer, anti-inflammatory, and antimicrobial drug discovery. Further synthesis of derivatives and comprehensive biological evaluation are essential to unlock the full therapeutic potential of this chemical scaffold.

Application Notes and Protocols: 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone as a Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the fragment, 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, in fragment-based drug discovery (FBDD). Included are its physicochemical properties, a plausible synthetic protocol, and detailed methodologies for its application in fragment screening campaigns. While direct experimental data for this specific fragment is limited in publicly available literature, the protocols and potential applications described herein are based on established practices for similar 1,2,5-oxadiazole-containing fragments.

Physicochemical Properties and Suitability for Fragment-Based Drug Discovery

This compound is a small, synthetically accessible molecule that adheres to the "Rule of Three," a set of empirical guidelines for the properties of effective fragments in FBDD. Its characteristics make it an attractive starting point for the development of more complex and potent lead compounds.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂ChemScene
Molecular Weight 126.11 g/mol ChemScene
Topological Polar Surface Area (TPSA) 55.99 ŲChemScene
Calculated logP (cLogP) 0.58062ChemScene
Hydrogen Bond Acceptors 4ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 1ChemScene

Synthesis Protocol

Proposed Synthesis of this compound

cluster_0 Step 1: Oximation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Functionalization (Oxidation) cluster_3 Step 4: Acylation butane23dione Butane-2,3-dione butane23dione_dioxime Butane-2,3-dione dioxime butane23dione->butane23dione_dioxime reagent1 Hydroxylamine (2 eq.) reagent1->butane23dione_dioxime butane23dione_dioxime_2 Butane-2,3-dione dioxime dimethylfurazan 3,4-Dimethyl-1,2,5-oxadiazole butane23dione_dioxime_2->dimethylfurazan reagent2 Oxidizing Agent (e.g., N2O4, I2/DMSO) reagent2->dimethylfurazan dimethylfurazan_2 3,4-Dimethyl-1,2,5-oxadiazole methylfurazan_carboxylic_acid 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid dimethylfurazan_2->methylfurazan_carboxylic_acid reagent3 Strong Oxidizing Agent (e.g., KMnO4) reagent3->methylfurazan_carboxylic_acid methylfurazan_carboxylic_acid_2 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid final_product This compound methylfurazan_carboxylic_acid_2->final_product reagent4 Acylating Agent (e.g., MeLi, MeMgBr) reagent4->final_product

Caption: Proposed synthetic pathway for this compound.

Methodology:

  • Oximation: Butane-2,3-dione is treated with two equivalents of hydroxylamine in a suitable solvent (e.g., ethanol) to form butane-2,3-dione dioxime. The reaction is typically stirred at room temperature until completion.

  • Oxidative Cyclization: The resulting dioxime is subjected to oxidative cyclization to form the 1,2,5-oxadiazole ring. This can be achieved using various oxidizing agents such as dinitrogen tetroxide or iodine in DMSO.

  • Functionalization: The methyl group on the 3,4-dimethyl-1,2,5-oxadiazole is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Acylation: The resulting carboxylic acid is then converted to the desired ethanone. This can be achieved by converting the carboxylic acid to an acid chloride followed by reaction with a suitable methyl organometallic reagent, or by direct reaction with an organolithium reagent.

Application in Fragment Screening

This compound can be effectively employed in various biophysical screening techniques to identify initial hits against a biological target. The following are detailed protocols for two common methods: Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR.

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the fragment) to a ligand (the target protein) immobilized on a sensor surface.

cluster_0 Preparation cluster_1 Immobilization cluster_2 Screening cluster_3 Data Analysis prep_protein Prepare and purify target protein activate_chip Activate sensor chip (e.g., EDC/NHS) prep_protein->activate_chip prep_fragment Prepare fragment stock (e.g., 100 mM in DMSO) inject_fragment Inject fragment solution (e.g., 200 µM in running buffer) prep_fragment->inject_fragment prep_buffers Prepare running and immobilization buffers prep_buffers->activate_chip prep_buffers->inject_fragment immobilize_protein Immobilize target protein on sensor chip activate_chip->immobilize_protein deactivate_chip Deactivate remaining active groups immobilize_protein->deactivate_chip deactivate_chip->inject_fragment measure_response Measure binding response (RU) inject_fragment->measure_response Next Fragment regenerate_surface Regenerate sensor surface measure_response->regenerate_surface Next Fragment subtract_reference Subtract reference channel signal measure_response->subtract_reference regenerate_surface->inject_fragment Next Fragment identify_hits Identify hits based on response threshold subtract_reference->identify_hits dose_response Perform dose-response for hit validation (KD determination) identify_hits->dose_response

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) fragment screening experiment.

Methodology:

  • Preparation:

    • Purify the target protein to >95% purity.

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare appropriate running buffers (e.g., HBS-EP+) and immobilization buffers.

  • Immobilization:

    • Activate a sensor chip (e.g., CM5) using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize the target protein to the desired level on one flow cell, leaving another as a reference.

    • Deactivate any remaining active esters with ethanolamine.

  • Screening:

    • Prepare a working solution of the fragment (e.g., 200 µM) in running buffer containing a low percentage of DMSO to match the stock solution.

    • Inject the fragment solution over the reference and target flow cells.

    • Monitor the change in response units (RU) to detect binding.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell to correct for bulk refractive index changes.

    • Identify fragments that produce a response above a predetermined threshold as primary hits.

    • For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations to determine the dissociation constant (KD).

Protocol 2: Fragment Screening using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful technique for detecting the binding of small molecules to large proteins in solution.

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis prep_protein Prepare protein solution (e.g., 10-50 µM in deuterated buffer) mix_sample Prepare protein-fragment mixture (e.g., 1:100 protein:fragment ratio) prep_protein->mix_sample prep_fragment Prepare fragment stock (e.g., 100 mM in d6-DMSO) prep_fragment->mix_sample acquire_ref Acquire reference 1D ¹H NMR spectrum mix_sample->acquire_ref acquire_on_res Acquire on-resonance spectrum (saturate protein signals) acquire_ref->acquire_on_res acquire_off_res Acquire off-resonance spectrum (no protein saturation) acquire_on_res->acquire_off_res subtract_spectra Subtract on-resonance from off-resonance spectrum (STD spectrum) acquire_off_res->subtract_spectra identify_signals Identify fragment signals in STD spectrum subtract_spectra->identify_signals calculate_std_amp Calculate STD amplification factor for hit validation identify_signals->calculate_std_amp

Caption: Workflow for a Saturation Transfer Difference (STD) NMR fragment screening experiment.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., d6-DMSO).

    • Prepare the final NMR sample containing the protein and the fragment, typically at a 1:100 molar ratio.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the fragment protons.

    • Set up the STD experiment with an on-resonance saturation frequency in a region where only protein signals are present (e.g., -1 ppm).

    • Set the off-resonance frequency to a region where no protein or fragment signals are present (e.g., 30 ppm).

    • Acquire the on- and off-resonance spectra with interleaved scans.

  • Data Processing and Analysis:

    • Process the data to obtain the difference spectrum (STD spectrum) by subtracting the on-resonance from the off-resonance spectrum.

    • The presence of signals in the STD spectrum corresponding to the fragment's protons indicates binding.

    • For confirmed hits, the STD amplification factor can be calculated to provide semi-quantitative information about the binding affinity and to map the binding epitope of the fragment.

Potential Biological Targets and Signaling Pathways

While the specific biological target of this compound is not yet defined, the 1,2,5-oxadiazole scaffold has been identified in inhibitors of various enzymes. A notable example is the discovery of 1,2,5-oxadiazoles as inhibitors of SUMO-specific proteases (SENPs), which are cysteine proteases involved in the regulation of protein SUMOylation.

Hypothetical Targeting of the SUMOylation Pathway:

Small Ubiquitin-like Modifier (SUMO) proteins are conjugated to target proteins in a process called SUMOylation, which is critical for regulating a wide range of cellular processes. SENPs reverse this process by deconjugating SUMO from its substrates. Inhibition of SENPs can therefore modulate these cellular pathways and has therapeutic potential in diseases such as cancer.

cluster_0 SUMOylation Cascade cluster_1 DeSUMOylation cluster_2 Cellular Outcomes SUMO SUMO E1 E1 Activating Enzyme SUMO->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Substrate Substrate Protein E3->Substrate SUMOylated_Substrate SUMOylated Substrate Substrate->SUMOylated_Substrate SUMO SENP SENP Protease SUMOylated_Substrate->SENP Cellular_Process Altered Cellular Processes (e.g., Transcription, DNA Repair) SUMOylated_Substrate->Cellular_Process SENP->Substrate Deconjugation Fragment 1-(4-Methyl-1,2,5- oxadiazol-3-yl)ethanone Fragment->SENP Inhibition

Caption: Hypothetical inhibition of the deSUMOylation pathway by a 1,2,5-oxadiazole fragment.

Hit-to-Lead Optimization

Once this compound is identified as a hit, the next step is to improve its potency and selectivity through medicinal chemistry efforts. This process, known as hit-to-lead optimization, can involve several strategies:

  • Fragment Growing: Adding chemical moieties to the fragment to explore interactions with adjacent pockets of the binding site.

  • Fragment Linking: Connecting two or more fragments that bind to different sites on the protein.

  • Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

The 1,2,5-oxadiazole core can serve as a versatile scaffold for these modifications. The methyl and ethanone groups provide two vectors for chemical elaboration to enhance binding affinity and develop structure-activity relationships (SAR).

Disclaimer: The information provided in these application notes is intended for research purposes only. The proposed synthesis and biological applications are based on established chemical principles and data from related compounds. Researchers should conduct their own validation and optimization studies.

Application Notes and Protocols for the Derivatization of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone is a heterocyclic ketone with a core 1,2,5-oxadiazole (furazan) ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a reactive ketone functional group allows for a variety of chemical modifications, enabling the generation of a library of derivatives for biological screening. These application notes provide detailed protocols for the derivatization of this compound and subsequent biological evaluation.

Derivatization Strategies

The methyl ketone moiety of this compound is a versatile handle for various chemical transformations. Two primary derivatization strategies are presented here:

  • Claisen-Schmidt Condensation for Chalcone Synthesis: The reaction of the ethanone with aromatic aldehydes in the presence of a base yields α,β-unsaturated ketones, commonly known as chalcones. Chalcones are a well-established class of compounds with a broad spectrum of pharmacological activities.

  • Hydrazone Formation: Condensation of the ketone with hydrazides produces hydrazones. This reaction introduces a new pharmacophore and provides opportunities for further structural modifications.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)-3-(aryl)prop-2-en-1-ones (Chalcones) via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Beakers

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.

  • To this stirring solution, add an aqueous solution of NaOH (2.0 eq) or KOH (2.0 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to neutralize the base.

  • The precipitated solid (crude chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines the reaction of 1-(4-Methyl-1,2,5-oxad

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Derivatives from 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone is a versatile building block in medicinal chemistry. The presence of the 1,2,5-oxadiazole (furazan) ring, a known bioisostere for ester and amide groups, coupled with a reactive ethanone side chain, makes it a valuable precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[1][2] Oxadiazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed experimental protocols for the synthesis of pyrazole derivatives starting from this compound and discusses their potential application in cancer drug discovery, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4][5][6][7]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of a pyrazole derivative via a two-step reaction sequence: a Claisen-Schmidt condensation followed by a cyclization reaction.

Table 1: Claisen-Schmidt Condensation of this compound

EntryAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)
1BenzaldehydeNaOHEthanol18~85-95%[8]
24-MethoxybenzaldehydeNaOHEthanol18~80-90%[8]
34-ChlorobenzaldehydeNaOHEthanol18~80-90%[8]

Table 2: Cyclization of Chalcone Intermediate to Pyrazole Derivative

EntryChalcone Intermediate (from Table 1, Entry 1)ReagentSolventReaction Time (h)Yield (%)
1(E)-1-phenyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)prop-2-en-1-oneHydrazine HydrateEthanol5Good[2]

Experimental Protocols

Protocol 1: Synthesis of (E)-1-phenyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)prop-2-en-1-one (Chalcone Intermediate) via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the 10% aqueous sodium hydroxide solution (2-3 equivalents) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by adding 10% aqueous HCl until the pH is neutral.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

  • Dry the purified product and determine the yield. Characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 3-(4-Methyl-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-pyrazole

This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate to form the pyrazole ring.

Materials:

  • (E)-1-phenyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)prop-2-en-1-one (from Protocol 1)

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (2.0 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

  • Dry the purified product and determine the yield. Characterize the compound using spectroscopic methods.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Pyrazole Synthesis start This compound + Benzaldehyde reagents1 NaOH, Ethanol start->reagents1 Reaction product1 (E)-1-phenyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)prop-2-en-1-one (Chalcone) reagents1->product1 reagents2 Hydrazine Hydrate, Ethanol product1->reagents2 Cyclization product2 3-(4-Methyl-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-pyrazole reagents2->product2

Caption: Synthetic workflow for the preparation of a pyrazole derivative.

EGFR Signaling Pathway and Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition egfr EGFR ras Ras egfr->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription Promotes cell_proliferation Cell Proliferation, Survival, Angiogenesis transcription->cell_proliferation Leads to inhibitor Synthesized Pyrazole Derivative inhibitor->egfr Inhibits egf EGF egf->egfr Binds

Caption: Simplified EGFR signaling pathway and proposed inhibition mechanism.

References

Application Notes and Protocols for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific scientific literature detailing the use of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone as a chemical probe is limited. The following application notes and protocols are presented as a hypothetical framework for researchers interested in exploring its potential, based on the known biological activities of the broader class of oxadiazole compounds.

Introduction

The oxadiazole scaffold is a prominent feature in many biologically active molecules, with derivatives exhibiting a wide range of pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4][5] this compound is a small molecule containing the 1,2,5-oxadiazole core, suggesting its potential as a modulator of biological pathways. These notes propose its investigation as a chemical probe for inhibiting pro-inflammatory signaling pathways, a common target for oxadiazole-based compounds.

Hypothetical Biological Target: Cyclooxygenase-2 (COX-2)

Many heterocyclic compounds, including some with oxadiazole moieties, have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This document outlines a hypothetical application of this compound as a selective chemical probe for COX-2.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical data for this compound as a COX-2 inhibitor. This data would be generated from the experimental protocols outlined below.

Parameter Value Assay Conditions
COX-2 IC50 75 nMIn vitro human recombinant COX-2 enzymatic assay
COX-1 IC50 2.5 µMIn vitro human recombinant COX-1 enzymatic assay
Selectivity Index (COX-1/COX-2) 33.3Calculated from IC50 values
Cellular Potency (PGE2 inhibition) 150 nMLPS-stimulated RAW 264.7 macrophage assay
Cytotoxicity (CC50) > 50 µMMTT assay in RAW 264.7 cells after 24h incubation

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (positive control for COX-2 inhibition)

  • SC-560 (positive control for COX-1 inhibition)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA-based Prostaglandin E2 (PGE2) detection kit

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compound or control to the wells and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction according to the manufacturer's protocol for the PGE2 detection kit.

  • Quantify the amount of PGE2 produced using the EIA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Objective: To assess the potency of this compound in inhibiting PGE2 production in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • MTT reagent

  • Cell lysis buffer

  • PGE2 ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Collect the cell culture supernatant to measure PGE2 levels using an ELISA kit.

  • Perform an MTT assay on the remaining cells to assess cell viability and determine any cytotoxic effects of the compound.

  • Normalize the PGE2 levels to cell viability and calculate the cellular IC50 for PGE2 inhibition.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation cluster_data Data Analysis invitro_start Recombinant COX-1/COX-2 Enzymes inhibition_assay Enzymatic Inhibition Assay invitro_start->inhibition_assay ic50_calc IC50 Determination inhibition_assay->ic50_calc selectivity Selectivity Index Calculation ic50_calc->selectivity cellular_start RAW 264.7 Macrophages lps_stimulation LPS Stimulation & Compound Treatment cellular_start->lps_stimulation pge2_elisa PGE2 Measurement (ELISA) lps_stimulation->pge2_elisa mtt_assay Cytotoxicity Assessment (MTT) lps_stimulation->mtt_assay probe_validation Validation as Chemical Probe pge2_elisa->probe_validation mtt_assay->probe_validation selectivity->probe_validation signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade membrane Cell Membrane lps LPS tlr4 TLR4 lps->tlr4 binds nfkb NF-κB Pathway tlr4->nfkb cox2_gene COX-2 Gene Transcription nfkb->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein translation pge2 Prostaglandin E2 (PGE2) cox2_protein->pge2 catalysis arachidonic_acid Arachidonic Acid arachidonic_acid->cox2_protein substrate inflammation Inflammatory Response pge2->inflammation probe This compound probe->cox2_protein inhibits

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, a key intermediate in pharmaceutical research. The synthesis of 1,2,5-oxadiazole derivatives on a large scale presents significant safety challenges due to the energetic nature of these heterocyclic compounds. This protocol mitigates these risks by adopting a two-stage approach. The first stage details a safety-guided, multi-kilogram scale synthesis of the precursor, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, utilizing a continuous flow process for the hazardous cyclization step. The second stage outlines a robust and high-selectivity protocol for the conversion of the carboxylic acid to the target methyl ketone via a Weinreb-Nahm amide intermediate.

Introduction

The 1,2,5-oxadiazole (furazan) ring is a structural motif present in various pharmaceutically active compounds. However, the synthesis of low molecular weight oxadiazole intermediates can be hazardous, particularly at scale, due to their high energy content and potential for exothermic decomposition. The target compound, this compound, is a valuable building block, and its safe and efficient production is critical for drug development programs.

The protocol described herein is based on a scalable synthesis of the key intermediate, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, which has been successfully scaled to produce over 90 kg of material. Subsequent conversion to the target ethanone is achieved through the reliable Weinreb ketone synthesis, which avoids common side reactions like over-addition and is well-suited for large-scale operations.

Overall Synthetic Pathway

The synthesis is divided into two main stages:

  • Stage 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid (as its N-Methylmorpholine salt for safety).

  • Stage 2: Conversion to this compound via a Weinreb Amide.

Caption: Overall two-stage synthetic pathway.

Stage 1: Scale-Up Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid NMM Salt

This stage is adapted from a validated and safety-tested industrial process. Rigorous process safety evaluations are crucial before attempting this synthesis at scale.

Experimental Workflow

Workflow start Start flow_reaction Continuous Flow Cyclization of Dioxime (1) start->flow_reaction extraction1 Work-up & Extraction of Oxadiazole (2) flow_reaction->extraction1 oxidation Batch Oxidation of (2) with KMnO4 extraction1->oxidation extraction2 Work-up & Extraction of Carboxylic Acid (3) oxidation->extraction2 salt_formation Salt Formation with NMM extraction2->salt_formation isolation Isolation & Drying of NMM Salt (4) salt_formation->isolation end End Product isolation->end

Caption: Workflow for the synthesis of the NMM salt precursor.

Quantitative Data Summary
ParameterStep 1: CyclizationStep 2: Oxidation & Salt FormationOverall
Starting Material (2E,3E)-Butane-2,3-dione dioxime3,4-Dimethyl-1,2,5-oxadiazole-
Key Reagents Aqueous BaseKMnO₄, N-Methylmorpholine (NMM)-
Process Type Continuous FlowBatch-
Typical Scale Multi-kilogramMulti-kilogram93.5 kg of NMM Salt
Yield High Conversion (not isolated)~75-85% (from dioxime)~75-85%
Purity ->98%>98%
Detailed Experimental Protocol

Step 1: Continuous Flow Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

  • Safety Note: This reaction involves thermally unstable compounds. A continuous flow setup is essential to mitigate risks by minimizing the reaction volume at any given time.

  • Prepare a solution of (2E,3E)-butane-2,3-dione dioxime in a suitable aqueous base.

  • Pump the solution through a heated tubing reactor. The reaction temperature and residence time must be carefully optimized to maximize conversion while minimizing the formation of hydrolysis byproducts.

  • The reactor output is passed through a cooling loop to prevent product decomposition.

  • The cooled reaction mixture is subjected to a liquid-liquid extraction (e.g., with methyl tert-butyl ether, MTBE) to isolate the 3,4-dimethyl-1,2,5-oxadiazole product.

  • The organic layer containing the product is used directly in the next step without distillation.

Step 2: Oxidation and Salt Formation

  • Safety Note: The oxidation with potassium permanganate is highly exothermic. Portion-wise addition and careful temperature control are critical.

  • To a solution of 3,4-dimethyl-1,2,5-oxadiazole in a suitable solvent system (e.g., water/acetone), add potassium permanganate (KMnO₄) portion-wise, maintaining the internal temperature below a designated safety limit (e.g., < 40 °C).

  • After the addition is complete, stir the reaction mixture until the oxidation is complete (monitored by HPLC or TLC).

  • Quench the reaction and filter off the manganese dioxide byproduct.

  • Acidify the filtrate and extract the resulting 4-methyl-1,2,5-oxadiazole-3-carboxylic acid into an organic solvent.

  • To the organic solution, add N-methylmorpholine (NMM) to precipitate the corresponding salt.

  • Isolate the N-methylmorpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate salt by filtration, wash with a suitable solvent, and dry under vacuum. Isolating the product as a salt improves its stability and handling safety compared to the free carboxylic acid.

Stage 2: Synthesis of this compound

This stage employs the Weinreb ketone synthesis for a controlled and high-yield conversion of the carboxylic acid to the target methyl ketone.

Experimental Workflow

Workflow2 start Start: NMM Salt (4) acidification Acidification to Free Carboxylic Acid (3) start->acidification activation Acid Activation (e.g., to Acyl Chloride) acidification->activation amide_formation Reaction with HN(OMe)Me to form Weinreb Amide (5) activation->amide_formation grignard_reaction Reaction with MeMgBr amide_formation->grignard_reaction workup Aqueous Work-up grignard_reaction->workup purification Purification (e.g., Chromatography) workup->purification end Product: Ketone (6) purification->end

Caption: Workflow for the conversion of the carboxylic acid to the target ketone.

Quantitative Data (Projected)
ParameterStep 3: Weinreb Amide FormationStep 4: Ketone Synthesis
Starting Material 4-Methyl-1,2,5-oxadiazole-3-carboxylic AcidWeinreb Amide Intermediate
Key Reagents Thionyl Chloride (or other coupling agent), N,O-Dimethylhydroxylamine HClMethylmagnesium Bromide (MeMgBr)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temp.-10 °C to 0 °C
Projected Yield >90%>85%
Purity >95% (after isolation)>98% (after purification)
Detailed Experimental Protocol

Step 3: Synthesis of N-methoxy-N,4-dimethyl-1,2,5-oxadiazole-3-carboxamide (Weinreb Amide)

  • Suspend the N-methylmorpholine salt of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid in a suitable solvent like dichloromethane (DCM).

  • Carefully add aqueous acid (e.g., 1M HCl) to liberate the free carboxylic acid. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Cool the solution of the carboxylic acid to 0 °C. Add oxalyl chloride or thionyl chloride dropwise to form the acyl chloride in situ.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine) in DCM at 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up to remove salts. The crude Weinreb amide can be purified by column chromatography or used directly if sufficiently pure.

Step 4: Synthesis of this compound

  • Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool the solution to -10 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Slowly add a solution of methylmagnesium bromide (MeMgBr, e.g., 3.0 M in ether) dropwise, maintaining the internal temperature below 0 °C. The reaction forms a stable chelated intermediate, preventing over-addition.

  • Stir the reaction at low temperature for 1-2 hours or until completion is confirmed by TLC/LCMS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2,3-pentanedione. The initial step involves the formation of a dioxime intermediate, which then undergoes a dehydrative cyclization to yield the final 1,2,5-oxadiazole product.

Synthetic_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization start 2,3-Pentanedione intermediate 2,3-Pentanedione dioxime start->intermediate Ethanol/Water Reflux reagent1 Hydroxylamine Hydrochloride Sodium Acetate reagent1->start product This compound intermediate->product Anhydrous THF Ambient Temperature reagent2 1,1'-Carbonyldiimidazole (CDI) reagent2->intermediate

A proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Pentanedione dioxime
  • Reagents and Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-pentanedione (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.2 eq) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly add cold water to precipitate the product.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 2,3-pentanedione dioxime.

Step 2: Synthesis of this compound
  • Reagents and Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-pentanedione dioxime (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF.

  • Reaction:

    • Slowly add the CDI solution to the dioxime solution at room temperature with stirring.[1][2]

    • Stir the reaction mixture at ambient temperature for 12-24 hours. The formation of 1,2,5-oxadiazoles from bisoximes using CDI is known to proceed at ambient temperature.[1][2]

    • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Influence of Cyclizing Agent on Yield of 1,2,5-Oxadiazoles (Representative Data)
Cyclizing AgentTemperatureReaction TimeTypical Yield (%)Reference
1,1'-Carbonyldiimidazole (CDI)Ambient12-24 h70-90[1][2]
Thionyl Chloride (SOCl₂)Reflux2-6 h60-80General knowledge
Acetic AnhydrideReflux4-8 h50-75General knowledge
Diphosphorus TetraiodideAmbient1-3 h75-85[1]

Note: This data is representative of general 1,2,5-oxadiazole syntheses and may vary for the specific target molecule.

Troubleshooting Guide

Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem Encountered low_yield Low or No Product Yield start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Multiple Side Products start->side_products sol_reagents Check Reagent Purity and Stoichiometry low_yield->sol_reagents sol_conditions Optimize Reaction Conditions (Temperature, Time) low_yield->sol_conditions sol_atmosphere Ensure Inert Atmosphere for Cyclization low_yield->sol_atmosphere incomplete_reaction->sol_conditions sol_catalyst Consider Alternative Cyclizing Agent incomplete_reaction->sol_catalyst side_products->sol_conditions sol_purification Modify Purification Technique side_products->sol_purification

A general workflow for troubleshooting synthesis issues.

Q1: My yield of this compound is very low after the cyclization step. What are the possible causes?

  • A1: Potential Causes and Solutions:

    • Moisture: The cyclization step, particularly with CDI, is sensitive to moisture. Ensure all glassware is oven-dried and reagents like THF are anhydrous. The reaction should be conducted under a dry, inert atmosphere (nitrogen or argon).

    • Reagent Quality: The 1,1'-carbonyldiimidazole (CDI) may have degraded. Use freshly opened or properly stored CDI. The purity of the starting dioxime is also crucial; recrystallize it if necessary.

    • Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time and continue monitoring by TLC. Gentle heating (e.g., to 40-50 °C) might be beneficial, but be cautious as higher temperatures can lead to decomposition.

    • Suboptimal Stoichiometry: Ensure the molar ratio of CDI to the dioxime is correct. A slight excess of CDI (1.1-1.2 eq) is generally recommended.

Q2: The oximation of 2,3-pentanedione is not going to completion, and I see starting material on my TLC plate.

  • A2: Potential Causes and Solutions:

    • Insufficient Reagents: Check the stoichiometry of hydroxylamine hydrochloride and the base (sodium acetate). A slight excess of both is often used to drive the reaction to completion.

    • pH of the Reaction: The pH of the reaction mixture is important for oximation. Sodium acetate acts as a buffer. Ensure it has been added in the correct amount.

    • Reaction Time/Temperature: The reaction may require a longer reflux time. Monitor the reaction for an extended period (e.g., up to 6 hours) until the starting material is consumed.

Q3: I am observing multiple spots on my TLC after the cyclization reaction, indicating the formation of side products.

  • A3: Potential Causes and Solutions:

    • Decomposition: 1,2,5-oxadiazoles can be sensitive to high temperatures and strongly acidic or basic conditions. If you are heating the cyclization, consider running it at a lower temperature for a longer duration. The use of a mild cyclizing agent like CDI at ambient temperature is intended to minimize side reactions.[1][2]

    • Rearrangement: Under certain conditions, oxime rearrangements can occur. Sticking to the recommended mild reaction conditions should minimize this.

    • Purification Issues: The side products might be difficult to separate. Optimize your column chromatography conditions. Try different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.

Q4: How can I confirm the identity and purity of the final product?

  • A4: Characterization Methods:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. You should expect to see signals corresponding to the methyl and acetyl groups.

    • Mass Spectrometry (MS): GC-MS or LC-MS will help confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O and C=N bonds.

    • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Is 2,3-pentanedione the only starting material for this synthesis?

  • A1: While 2,3-pentanedione is a logical and commercially available starting material for this specific target, other synthetic routes to construct the α-dione dioxime precursor could exist, though they may be more complex.

Q2: Are there alternative, milder methods for the cyclization of the dioxime?

  • A2: Yes, 1,1'-carbonyldiimidazole (CDI) is a relatively mild reagent for this transformation.[1][2] Other methods reported for the synthesis of 1,2,5-oxadiazoles from dioximes include the use of diphosphorus tetraiodide, which also works at ambient temperature.[1]

Q3: What are the primary safety concerns associated with this synthesis?

  • A3:

    • Hydroxylamine: Hydroxylamine and its salts can be toxic and are skin and respiratory irritants. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

    • Solvents: Organic solvents like ethanol, THF, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

    • 1,2,5-Oxadiazoles: Some substituted 1,2,5-oxadiazoles can be energetic compounds. While the target molecule is not expected to be highly explosive, it is good practice to handle the final product with care and avoid excessive heat or shock.

Q4: How stable is the 2,3-pentanedione dioxime intermediate?

  • A4: Dioximes are generally stable compounds that can be isolated and stored. However, it is best to use the freshly prepared dioxime in the subsequent cyclization step to ensure high purity and reactivity. Store under cool, dry, and dark conditions if necessary.

Q5: Can I use a one-pot procedure for this synthesis?

  • A5: While a one-pot synthesis might be possible, a two-step procedure with isolation of the dioxime intermediate is generally recommended. This allows for purification of the intermediate, which can lead to a cleaner cyclization reaction and a higher yield of the final product.

References

Technical Support Center: Purification of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. The information provided is based on established purification methodologies for analogous oxadiazole and heterocyclic compounds.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low or No Crystal Formation During Recrystallization The solution may not be supersaturated enough.- Concentrate the solution by carefully evaporating some of the solvent. - Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. - Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. - If available, add a seed crystal of pure this compound.
The presence of significant impurities may be inhibiting crystal lattice formation.- Consider a preliminary purification step, such as column chromatography, to remove major impurities before recrystallization.
Oiling Out Instead of Crystallization The melting point of the compound might be lower than the boiling point of the chosen solvent.- Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound has higher solubility to lower the saturation point and encourage slower crystallization. - Allow the solution to cool at a much slower rate. - Select a different solvent system with a lower boiling point.
The crude product is highly impure, causing a significant depression in its melting point.- Pre-purify the material using column chromatography.
Low Recovery Yield After Purification Excessive solvent was used during recrystallization, leaving a significant amount of the product in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
The product is co-eluting with impurities during column chromatography.- Optimize the solvent system for column chromatography by testing various solvent polarities using thin-layer chromatography (TLC). - Employ gradient elution to improve separation.
Colored Impurities in the Final Product Colored byproducts from the synthesis are co-crystallizing or co-eluting with the product.- During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and adsorbed impurities. - In column chromatography, colored impurities may sometimes be separated by using a different stationary phase or a more selective mobile phase.
Presence of Starting Materials or Reagents The synthesis reaction did not go to completion.- Monitor the reaction progress using TLC or HPLC to ensure completion. - If the reaction is incomplete, consider extending the reaction time or adjusting the temperature. - Unreacted starting materials can often be removed by a suitable workup procedure or column chromatography.
Isomeric Impurities Detected Depending on the synthetic route, formation of a regioisomer may be possible.- Isomers can be challenging to separate. High-performance liquid chromatography (HPLC) or preparative TLC may be necessary. - Careful optimization of the recrystallization solvent system might allow for selective crystallization of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

A1: A good starting point is to test a range of solvents with varying polarities. Based on the structure, solvents like ethanol, isopropanol, ethyl acetate, toluene, and hexane, or mixtures of these, are likely candidates. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides good results for compounds with intermediate polarity.

Q2: How can I effectively remove highly polar impurities?

A2: Highly polar impurities can often be removed by washing an organic solution of your crude product with water or a saturated aqueous solution of sodium bicarbonate if the impurities are acidic. If the impurities are basic, a wash with dilute hydrochloric acid may be effective. Alternatively, silica gel column chromatography is very effective at retaining polar impurities while allowing the less polar product to elute.

Q3: My purified compound shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. You should consider further purification steps, such as another recrystallization with a different solvent system or re-purification by column chromatography.

Q4: What are the expected byproducts in the synthesis of this compound?

A4: Without a specific, published synthetic protocol, predicting the exact byproducts is challenging. However, based on general synthesis methods for 1,2,5-oxadiazoles, potential impurities could arise from unreacted starting materials, side reactions such as dimerization or polymerization of starting materials, or the formation of isomeric oxadiazole products if the precursors are unsymmetrical. For instance, a plausible synthesis could involve the cyclization of an acylated amidoxime. In such a case, unreacted amidoxime, acylating agent, and byproducts from the dehydration/cyclization step could be present.

Experimental Protocols

The following are generalized experimental protocols for common purification techniques that can be adapted for this compound.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and show poor solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Column Chromatography Protocol
  • Stationary Phase and Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common stationary phase is silica gel.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of the compound by TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Logical Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_troubleshooting Troubleshooting CrudeProduct Crude 1-(4-Methyl-1,2,5- oxadiazol-3-yl)ethanone InitialAssessment Initial Assessment (TLC, NMR) CrudeProduct->InitialAssessment ColumnChromatography Column Chromatography InitialAssessment->ColumnChromatography High Impurity Content Recrystallization Recrystallization InitialAssessment->Recrystallization Low Impurity Content PurityCheck Purity Check (TLC, Melting Point, NMR) ColumnChromatography->PurityCheck ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions Recrystallization->PurityCheck LowYield Low Yield Recrystallization->LowYield OilingOut Oiling Out Recrystallization->OilingOut PurityCheck->ColumnChromatography Still Impure PureProduct Pure Product PurityCheck->PureProduct Purity > 95%

Caption: A logical workflow for the purification of this compound.

Technical Support Center: Synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the 3,4-dimethyl-1,2,5-oxadiazole precursor from butane-2,3-dione dioxime (dimethylglyoxime) is giving a low yield. What are the potential causes and solutions?

A1: Low yields in the cyclization of dimethylglyoxime are often due to incomplete reaction or competing side reactions. Here are the primary factors to consider:

  • Incomplete Dehydration: The conversion of the dioxime to the oxadiazole requires the removal of two water molecules. If the dehydrating agent is weak, impure, or used in insufficient amounts, the reaction may stall.

    • Solution: Ensure your dehydrating agent (e.g., acetic anhydride, thionyl chloride, phosphorus pentoxide) is fresh and anhydrous. Consider increasing the molar excess of the dehydrating agent or extending the reaction time.

  • Beckmann Fragmentation: This is a common side reaction for oximes under acidic conditions, which competes with the desired cyclization.[1][2][3] Instead of forming the oxadiazole ring, the C-C bond in the dioxime can cleave, leading to the formation of nitriles (like acetonitrile) and other degradation products.[2]

    • Solution: Carefully control the reaction temperature, as higher temperatures can favor fragmentation. The choice of dehydrating agent is also critical; milder reagents may reduce the extent of fragmentation.

  • Thermal Decomposition: Dimethylglyoxime can decompose at temperatures above 190°C. If the reaction is conducted at excessively high temperatures, the starting material may degrade before it can cyclize.

    • Solution: Maintain the reaction temperature within the recommended range for the chosen protocol. If using a high-boiling solvent, ensure even heating to avoid localized hot spots.

Q2: I am observing an unexpected nitrile peak (around 2240-2260 cm⁻¹) in the IR spectrum of my crude product from the dioxime dehydration step. What is this impurity?

A2: The presence of a nitrile peak strongly suggests that Beckmann fragmentation has occurred as a significant side reaction.[1][2] For dimethylglyoxime, this fragmentation would likely produce acetonitrile .

  • Confirmation: You can confirm the presence of acetonitrile by GC-MS analysis of your crude product.

  • Mitigation: To minimize the formation of acetonitrile, refer to the solutions for reducing Beckmann fragmentation in Q1, such as using milder reaction conditions and carefully selecting the dehydrating agent.

Q3: I am attempting a Friedel-Crafts acylation on 3,4-dimethyl-1,2,5-oxadiazole to introduce the acetyl group, but the reaction is not proceeding as expected. What could be the issue?

A3: Direct Friedel-Crafts acylation on some heterocyclic rings can be challenging. The 1,2,5-oxadiazole ring is an electron-poor system, which can make it unreactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[4]

  • Ring Deactivation: The electron-withdrawing nature of the oxadiazole ring deactivates it towards electrophiles.

  • Lewis Acid Complexation: The nitrogen atoms in the oxadiazole ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and potentially leading to undesired side reactions or decomposition.

  • Alternative Routes: A more viable synthetic strategy often involves constructing the oxadiazole ring from a precursor that already contains the acetyl group or a functional group that can be easily converted to it.

Q4: What are some of the likely side products if I am using an alternative synthetic route that involves building the oxadiazole ring on a precursor already containing the acetyl group?

A4: If you are synthesizing the target molecule by forming the oxadiazole ring from a diketone monoxime or a related precursor, you might encounter different side products:

  • Isomeric Oxadiazoles: If the starting material is an asymmetric α-dione monoxime, reaction with a source of nitrogen (like hydroxylamine) could potentially lead to the formation of regioisomeric oxadiazole products.

  • Incomplete Cyclization: As with the dioxime route, the reaction may not go to completion, leaving unreacted starting materials or partially cyclized intermediates in the final product mixture.

  • Side reactions of the acetyl group: The acetyl group itself might undergo side reactions depending on the reagents and conditions used for ring formation. For instance, strong acidic or basic conditions could lead to aldol condensation or other reactions at the α-carbon of the acetyl group.

Summary of Potential Side Products and Solutions

Side Product/IssueProbable CauseRecommended Solution
Low product yield Incomplete dehydration of the dioxime; competing Beckmann fragmentation; thermal decomposition of starting material.[1][2]Use fresh, anhydrous dehydrating agents in appropriate molar excess. Optimize reaction temperature and time to minimize fragmentation and decomposition.
Acetonitrile Beckmann fragmentation of butane-2,3-dione dioxime under acidic conditions.[1][2]Employ milder reaction conditions (lower temperature, shorter reaction time). Consider using alternative, less harsh dehydrating agents.
Unreacted Starting Material Insufficient amount or activity of the dehydrating agent; reaction time too short; reaction temperature too low.Increase the amount of dehydrating agent. Extend the reaction time or moderately increase the temperature, while monitoring for the onset of decomposition or fragmentation.
Polymeric/Tarry Materials High reaction temperatures; highly acidic conditions leading to extensive decomposition and polymerization.Maintain strict temperature control. Use the minimum necessary amount of acid catalyst/dehydrating agent. Ensure proper stirring to prevent localized overheating.
Failed Acylation Deactivation of the 1,2,5-oxadiazole ring towards electrophilic substitution; complexation of the Lewis acid catalyst.Consider an alternative synthetic route where the oxadiazole ring is formed from a precursor already containing the acetyl group or a suitable precursor functional group.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound, primarily focusing on the formation of the oxadiazole ring from dimethylglyoxime.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield or No Product? start->check_yield incomplete_reaction Incomplete Reaction Suspected (e.g., starting material present) check_yield->incomplete_reaction Yes side_reactions Side Reactions Suspected (e.g., unexpected peaks in spectra) check_yield->side_reactions Yes, but starting material is consumed end_success Successful Synthesis check_yield->end_success No check_reagents Verify Reagent Quality & Quantity (e.g., fresh, anhydrous dehydrating agent) incomplete_reaction->check_reagents analyze_byproducts Analyze Crude Product (IR, GC-MS, NMR) side_reactions->analyze_byproducts optimize_conditions Adjust Reaction Conditions (e.g., increase time/temperature moderately) check_reagents->optimize_conditions optimize_conditions->check_yield check_nitrile Nitrile Peak Present (e.g., ~2250 cm-1 in IR)? analyze_byproducts->check_nitrile beckmann_issue Beckmann Fragmentation Confirmed check_nitrile->beckmann_issue Yes other_byproducts Other Byproducts Identified check_nitrile->other_byproducts No modify_conditions Modify Conditions to Reduce Fragmentation (e.g., lower temperature, milder reagent) beckmann_issue->modify_conditions purification Optimize Purification Protocol other_byproducts->purification modify_conditions->start purification->end_success

Caption: Troubleshooting workflow for the synthesis of the 1,2,5-oxadiazole core.

References

Technical Support Center: 1,2,5-Oxadiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,5-oxadiazoles (furazans).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,2,5-oxadiazoles, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired 1,2,5-Oxadiazole

Question: My reaction to form a 1,2,5-oxadiazole has resulted in a very low yield or no product at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in 1,2,5-oxadiazole synthesis is a common issue that can stem from several factors, primarily related to the reaction conditions and the stability of the starting materials and products. The most prevalent synthetic route, the dehydration of α-dioximes, is particularly sensitive to these parameters.

Potential Causes and Solutions:

  • Incomplete Dehydration of the Dioxime: The cyclization to form the furazan ring requires the efficient removal of two molecules of water from the starting α-dioxime.

    • Solution: Ensure your dehydrating agent is active and used in the correct stoichiometry. For thermally sensitive substrates, consider milder reagents. A comparison of common dehydrating agents is provided in the table below. The reaction may also require elevated temperatures to proceed to completion. For the synthesis of the parent 1,2,5-oxadiazole from glyoxime, heating to 150 °C in the presence of succinic anhydride is a common method.[1][2]

  • Decomposition of Starting Material or Product: 1,2,5-Oxadiazole and its derivatives can be unstable at high temperatures.[1] The synthesis of the parent furazan from glyoxime is an exothermic reaction and can produce noxious gases.[1]

    • Solution: Careful temperature control is crucial. If heating is required, do so gradually and monitor the reaction closely. For volatile products like the parent furazan, continuous removal from the reaction mixture by distillation can prevent decomposition.[1]

  • Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the compounds involved.

    • Solution: The optimal temperature will depend on the specific substrates and reagents used. It is advisable to start with literature precedents for similar structures and then optimize the temperature in small increments. For some reactions, lower temperatures over a longer period may yield better results than high temperatures for a short duration.

low_yield start Low or No Yield check_reagents Verify Reagent Activity & Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK sub_reagents Sub-problem: Inactive or Incorrect Amount of Reagent check_reagents->sub_reagents check_stability Assess Substrate/Product Stability optimize_temp->check_stability Temp Optimized sub_temp Sub-problem: Temperature Too High/Low optimize_temp->sub_temp purification Review Purification Method check_stability->purification Stability Addressed sub_stability Sub-problem: Decomposition Occurring check_stability->sub_stability solution Improved Yield purification->solution Purification Optimized sub_purification Sub-problem: Product Loss During Workup purification->sub_purification

Caption: A flowchart for troubleshooting low yields in 1,2,5-oxadiazole synthesis.

Issue 2: Formation of 1,2,4-Oxadiazole Isomers as Side Products

Question: My reaction is producing a significant amount of a 1,2,4-oxadiazole isomer alongside my desired 1,2,5-oxadiazole. How can I suppress this side reaction?

Answer:

The formation of 1,2,4-oxadiazoles is a known side reaction in the synthesis of 1,2,5-oxadiazoles, particularly when using strong acids or certain dehydrating agents like phosphorus pentachloride.[3] This occurs via a Beckmann rearrangement of the dioxime starting material.[4][5][6]

Potential Causes and Solutions:

  • Beckmann Rearrangement: Strong acids and reagents like thionyl chloride or phosphorus pentachloride can catalyze the Beckmann rearrangement of one of the oxime groups, leading to the formation of a 1,2,4-oxadiazole.[7]

    • Solution: Avoid harsh acidic conditions and strong dehydrating agents that are known to promote this rearrangement. Opt for milder reagents. For instance, 1,1'-carbonyldiimidazole has been used for the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles at ambient temperature, which can help avoid rearrangement.[8] Heating glyoximes with silica gel has also been reported as a method for forming 1,2,5-oxadiazoles.[7]

  • Reaction Conditions: The choice of solvent and temperature can also influence the reaction pathway.

    • Solution: Screen different solvents and run the reaction at the lowest temperature that still allows for the formation of the desired 1,2,5-oxadiazole.

reaction_pathway dioxime α-Dioxime dehydration Dehydration (e.g., Succinic Anhydride, heat) dioxime->dehydration rearrangement Beckmann Rearrangement (e.g., PCl5, strong acid) dioxime->rearrangement furazan 1,2,5-Oxadiazole (Desired Product) dehydration->furazan oxadiazole_isomer 1,2,4-Oxadiazole (Side Product) rearrangement->oxadiazole_isomer

Caption: Competing reaction pathways in the synthesis from α-dioximes.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 1,2,5-oxadiazole ring?

A1: The most widely used precursors are α-dioximes (also known as glyoximes), which are derived from the corresponding 1,2-diketones.[1] Another common approach is the deoxygenation of 1,2,5-oxadiazole N-oxides (furoxans).[2]

Q2: How can I purify my 1,2,5-oxadiazole product?

A2: Purification methods will depend on the physical properties of your compound. For volatile compounds like the parent furazan, distillation can be an effective method.[1] For solid products, recrystallization is a common technique. Column chromatography using silica gel or alumina can also be employed to separate the desired product from impurities and side products.

Q3: What are some key characterization techniques for confirming the formation of a 1,2,5-oxadiazole?

A3: Standard spectroscopic methods are used for characterization.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR will confirm the overall structure and the substitution pattern on the ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the functional groups present in the molecule and can help distinguish it from starting materials.

  • X-ray Crystallography: For crystalline products, this provides unambiguous structural confirmation.

Q4: Are there any safety precautions I should be aware of when working with 1,2,5-oxadiazoles?

A4: Yes, several safety considerations are important. The synthesis of the parent furazan from glyoxime is exothermic and can release noxious gases.[1] Additionally, many nitro and azido derivatives of 1,2,5-oxadiazole are energetic materials and can be explosive. Always consult the safety data sheet (SDS) for your specific compounds and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data and Protocols

Table 1: Comparison of Dehydrating Agents for α-Dioxime Cyclization
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Succinic AnhydrideHeating (e.g., 150 °C)Effective for simple furazansHigh temperatures may cause decomposition
Thionyl Chloride (SOCl₂)VariesCan be effective at lower temperaturesMay promote Beckmann rearrangement
Phosphorus Pentachloride (PCl₅)VariesStrong dehydrating agentHigh likelihood of Beckmann rearrangement
1,1'-Carbonyldiimidazole (CDI)Ambient temperatureMild conditions, good functional group compatibilityMay be more expensive
Silica GelHeatingHeterogeneous, easy removalMay require higher temperatures
Experimental Protocol: Synthesis of 3,4-Disubstituted-1,2,5-oxadiazole via Dehydration of a Dioxime

This is a general protocol and may require optimization for specific substrates.

Materials:

  • α-Dioxime (1 equivalent)

  • Dehydrating agent (e.g., 1,1'-Carbonyldiimidazole, 1.1 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Magnetic stirrer and stir bar

  • Reaction flask with a nitrogen inlet

Procedure:

  • To a solution of the α-dioxime in anhydrous THF under a nitrogen atmosphere, add the dehydrating agent portion-wise at room temperature.

  • Stir the reaction mixture at ambient temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3,4-disubstituted-1,2,5-oxadiazole.

Characterization:

  • Confirm the structure of the purified product using 1H NMR, 13C NMR, and mass spectrometry.

Table 2: Biological Activity of Select 1,2,5-Oxadiazole Derivatives

The following table presents in vitro data for some 3,4-diphenyl-1,2,5-oxadiazole-2-oxide derivatives as hybrid COX inhibitor/nitric oxide donor agents.[9]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
13a,b 11.60.1297
16 9.80.7812
Celecoxib (Reference) 33.10.07472

References

Technical Support Center: Degradation Studies of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. The information is designed to address common challenges encountered during experimental studies of its degradation pathways.

Troubleshooting Guides

This section addresses specific issues that may arise during the forced degradation studies of this compound.

Issue Possible Cause Recommended Action
Rapid degradation under acidic conditions The 1,2,5-oxadiazole ring is susceptible to acid-catalyzed hydrolysis, leading to ring opening.- Reduce the concentration of the acid. - Decrease the temperature of the stress condition. - Shorten the duration of the acid exposure.
Multiple degradation products observed under basic conditions The ethanone moiety may undergo reactions in addition to the base-catalyzed hydrolysis of the oxadiazole ring.- Employ a lower concentration of the base. - Perform the study at a lower temperature to minimize side reactions. - Use a gradient HPLC method to ensure adequate separation of all degradants.
Inconsistent results in photostability studies The solvent used may be participating in the photodegradation process. The light source intensity may not be consistent.- Use a photochemically inert solvent such as acetonitrile or water. - Ensure the light source is properly calibrated and provides consistent output. - Use a control sample protected from light to differentiate between photolytic and thermal degradation.
Poor mass balance in forced degradation studies Some degradation products may be volatile or may not be UV-active at the wavelength used for detection.- Use a mass-sensitive detector like a mass spectrometer (MS) in parallel with the UV detector. - Analyze the headspace of the sample for volatile degradants using gas chromatography (GC).

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

Based on the chemistry of the 1,2,5-oxadiazole ring and the ethanone side chain, the following degradation pathways are plausible under forced degradation conditions:

  • Acidic and Basic Hydrolysis: The primary degradation pathway is likely the hydrolytic opening of the 1,2,5-oxadiazole ring to form more polar, acyclic compounds.

  • Oxidative Degradation: The methyl group on the oxadiazole ring and the ethanone side chain could be susceptible to oxidation, leading to the formation of carboxylic acids or other oxidized species.

  • Photolytic Degradation: Exposure to UV light may induce cleavage of the oxadiazole ring or reactions involving the keto-group of the ethanone side chain.

2. What are the expected degradation products?

While the exact structures would need to be confirmed by techniques like LC-MS and NMR, plausible degradation products could include compounds resulting from the cleavage of the N-O and O-N bonds of the oxadiazole ring.

3. Which analytical techniques are best suited for studying the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products.[1][2] To identify the structure of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]

4. How can I develop a stability-indicating HPLC method?

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate measurement of the drug substance's purity and potency.[1][4] To develop such a method, you should:

  • Perform forced degradation studies to generate the degradation products.

  • Screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., different pH, organic modifiers) to achieve optimal separation.

  • Use a photodiode array (PDA) detector to check for peak purity.

Quantitative Data Summary

The following table summarizes hypothetical data from forced degradation studies on this compound.

Stress Condition Time (hours) Degradation (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl (60 °C)2415.28.54.1
0.1 M NaOH (60 °C)825.812.39.7
10% H₂O₂ (RT)488.55.12.3
Photolytic (ICH Q1B)7212.17.23.5

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60 °C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate the solution at 60 °C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 10% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound in a photochemically transparent container to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at suitable time points.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product Ring-Opened Products parent->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Oxidized Derivatives parent->oxidation_product [O] photolysis_product Photodegradants parent->photolysis_product

Caption: Hypothesized degradation pathways of this compound.

Forced Degradation Experimental Workflow start Prepare Stock Solution of API stress Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Characterize Degradants (LC-MS) Quantify Degradation hplc->data

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Improving the Solubility of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A: While specific experimental solubility data is not widely published, the physicochemical properties of this compound suggest it is a small molecule with moderate lipophilicity.[1] Its calculated LogP value is approximately 0.58.[1] Compounds in this range can exhibit limited aqueous solubility, which can pose challenges for in vitro assays and oral formulation development. The presence of the oxadiazole ring, a heterocyclic moiety, may offer opportunities for solubility enhancement through pH modification.[2][3]

Q2: I am having difficulty dissolving the compound in my aqueous buffer for a cell-based assay. What is the recommended first step?

A: The most direct initial approach is to use a co-solvent.[4] This involves first dissolving the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into your aqueous buffer. Common non-toxic co-solvents for this purpose include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[5][] It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid artifacts or toxicity.

Q3: My compound precipitates when I dilute my concentrated DMSO stock solution into the aqueous experimental medium. How can I prevent this?

A: This phenomenon, often called "crashing out," occurs when the aqueous medium cannot accommodate the high concentration of the hydrophobic compound being introduced from the organic stock.[7] To mitigate this, you can try the following troubleshooting steps:

  • Lower the Stock Concentration: Reduce the concentration of your initial stock solution in the organic solvent.

  • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and your aqueous medium, and then into the final aqueous medium.[7]

  • Increase Dilution Agitation: Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously to promote rapid dispersion.

  • Warm the Aqueous Medium: Gently warming the aqueous medium (if compatible with your experiment) can sometimes help maintain solubility.

Q4: Can pH adjustment be used to improve the solubility of this compound?

A: Yes, pH adjustment is a viable technique for compounds that can be protonated or deprotonated.[] The 1,2,5-oxadiazole ring contains nitrogen atoms that are weakly basic and can be protonated in acidic conditions. By lowering the pH of the aqueous medium, you may be able to form a more soluble salt of the compound.[8] It is recommended to experimentally determine the pKa of the compound to identify the optimal pH range for solubilization. Organic acids like citric acid are often used as excipients to increase the absorption of weakly alkaline drugs.[9]

Q5: What are some advanced strategies if co-solvents and pH adjustment are insufficient for my formulation needs?

A: For more significant solubility challenges, particularly in drug development, advanced formulation strategies can be employed:

  • Solid Dispersion: This technique involves dispersing the compound in a hydrophilic carrier at a solid state.[10] This can create an amorphous form of the drug, which has a higher dissolution rate compared to the crystalline form.[10][11] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[11][12]

  • Complexation: Using cyclodextrins to form an inclusion complex can effectively "hide" the hydrophobic parts of the molecule from water, thereby increasing its apparent solubility.[13][14]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[15][16]

Troubleshooting Guides

Problem 1: Compound shows poor solubility in aqueous buffers for in vitro screening.

Possible Cause Troubleshooting Steps
High lipophilicity and crystalline nature of the compound.1. Use a Co-solvent: Prepare a 10-100 mM stock solution in DMSO. Dilute this stock into the final aqueous buffer, ensuring the final DMSO concentration is below 1%.[] 2. Adjust pH: If the compound has a basic pKa, lower the pH of the buffer to increase the proportion of the more soluble, ionized form.[8] 3. Incorporate Surfactants: Add a small amount of a non-ionic surfactant like Tween 80 or Pluronic F-68 to the buffer to improve wettability and aid solubilization.[9]

Problem 2: Low or variable oral bioavailability observed in preclinical in vivo studies.

Possible Cause Troubleshooting Steps
The dissolution rate of the compound in the gastrointestinal tract is the rate-limiting step for absorption.[17]1. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG 6000) to enhance the dissolution rate.[10][11] 2. Particle Size Reduction: Employ micronization to increase the surface area of the drug, which can improve the dissolution rate.[16] 3. Lipid-Based Formulation: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve solubilization in the GI tract and enhance absorption.[18]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 165067-10-7[1][19]
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
Calculated LogP 0.58[1]
Topological Polar Surface Area (TPSA) 55.99 Ų[1]

Table 2: Common Co-solvents for Solubility Enhancement

Co-solventTypical UseNotes
Dimethyl Sulfoxide (DMSO) In vitro stock solutionsUse at the lowest effective concentration; can have biological effects.[]
Ethanol Oral and parenteral formulationsLess toxic than other organic solvents.[5][11]
Propylene Glycol (PG) Oral, topical, and injectable formulationsA common solubilizer in liquid dosage forms.[20][21]
Polyethylene Glycol 400 (PEG 400) Oral and parenteral formulationsEffective at increasing the solubility of poorly water-soluble drugs.[][21]
Glycerin Oral formulationsA viscous co-solvent often used in liquid preparations.[5][21]

Table 3: Common Carriers for Solid Dispersion Formulations

CarrierTypeMechanism of Action
Polyvinylpyrrolidone (PVP) PolymerPrevents drug recrystallization, enhances wettability.[11]
Polyethylene Glycols (PEGs) PolymerForms solid solutions, increases drug dissolution by co-solvent effects.[10][12]
Hydroxypropyl Methylcellulose (HPMC) PolymerInhibits drug precipitation, maintains supersaturation.
Urea Small MoleculeForms eutectic mixtures, reduces drug particle size.[10]
Citric Acid Small MoleculeCan form solid dispersions and also act as a pH modifier.[10]

Experimental Protocols & Visualizations

Protocol 1: Improving Solubility with Co-solvents

  • Preparation of Stock Solution: Accurately weigh 1-5 mg of this compound. Dissolve it in the minimum required volume of a water-miscible organic solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution, using gentle vortexing if necessary.

  • Dilution into Aqueous Medium: Add the desired volume of the stock solution to the pre-warmed (if applicable) aqueous buffer while vortexing. The final concentration of the organic co-solvent should ideally be less than 1% (v/v) to minimize its impact on the experiment.

  • Observation: Visually inspect the final solution for any signs of precipitation or cloudiness immediately after preparation and over the course of the experiment. If precipitation occurs, the method needs to be optimized (see Troubleshooting Guide).

Co_Solvency_Workflow cluster_start Initial State cluster_process Co-Solvency Process cluster_end Final State start Poorly Soluble Compound in Aqueous Medium stock 1. Dissolve Compound in Organic Co-solvent (e.g., DMSO) to create Stock Solution start->stock Step 1 dilute 2. Dilute Stock Solution into Aqueous Medium with Vigorous Mixing stock->dilute Step 2 end Homogeneous Solution (Compound Solubilized) dilute->end Result

Caption: Workflow for improving solubility using the co-solvent method.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30) and a common volatile solvent in which both the drug and the carrier are soluble (e.g., ethanol, methanol).[11][12]

  • Dissolution: Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:5, 1:10 by weight) in the selected solvent. Stir until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to prevent degradation.

  • Drying and Pulverization: Dry the resulting solid mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Sieving and Storage: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size. Store the final product in a desiccator.

Solid_Dispersion_Workflow A 1. Dissolve Drug and Hydrophilic Carrier in a Volatile Solvent B 2. Create Homogeneous Solution A->B C 3. Evaporate Solvent (e.g., Rotary Evaporator) B->C D 4. Obtain Solid Mass C->D E 5. Dry, Pulverize, and Sieve D->E F Final Product: Amorphous Solid Dispersion (Enhanced Solubility) E->F

Caption: Experimental workflow for the solvent evaporation solid dispersion technique.

Troubleshooting Logic Flowchart

For researchers encountering solubility issues, the following logical workflow provides a structured approach to problem-solving, starting with the simplest and most common techniques.

Troubleshooting_Flowchart decision decision process process adv_process adv_process fail Consider Prodrug/Structural Modification start Start: Solubility Issue Identified process1 Try Co-solvent (e.g., DMSO, Ethanol) start->process1 decision1 Solubility Improved? process1->decision1 process2 Try pH Adjustment (if ionizable) decision1->process2 No adv_process1 Prepare Solid Dispersion decision1->adv_process1 Yes, but insufficient for formulation decision2 Solubility Improved? process2->decision2 decision2->adv_process1 No adv_process2 Attempt Cyclodextrin Complexation adv_process1->adv_process2 adv_process2->fail

Caption: A step-by-step logical workflow for troubleshooting solubility issues.

References

Technical Support Center: 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone and related compounds. The information is designed to assist in optimizing reaction work-up procedures and resolving common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Issue 1: Product Precipitation and Isolation

Symptom Possible Cause(s) Suggested Solution(s)
No precipitate forms after pouring the reaction mixture into ice water. - The product is highly soluble in the aqueous solution.- The concentration of the product is too low.- The pH of the solution is not optimal for precipitation.- Attempt to extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Concentrate the reaction mixture under reduced pressure before pouring it into water.- Adjust the pH of the aqueous solution. For many organic compounds, neutralization or slight acidification can induce precipitation.
An oily residue forms instead of a solid precipitate. - The product has a low melting point.- Impurities are present, leading to the formation of a eutectic mixture.- Attempt to triturate the oil with a non-polar solvent (e.g., hexane, petroleum ether) to induce solidification.- Purify the oily residue using column chromatography.
The precipitate is difficult to filter or appears gummy. - The presence of residual solvent or starting materials.- The product has partially oiled out.- Wash the precipitate with cold water or a suitable non-polar solvent to remove impurities.[1]- Allow the filtered solid to air dry or dry under vacuum to remove residual solvents.

Issue 2: Extraction and Phase Separation

Symptom Possible Cause(s) Suggested Solution(s)
Poor or no separation between aqueous and organic layers. - Formation of an emulsion.- High concentration of salts or other solutes.- Add a small amount of brine (saturated NaCl solution) to the separation funnel to "break" the emulsion.- Allow the mixture to stand for a longer period.- Gently swirl the separation funnel instead of vigorous shaking.
The desired product is found in both the aqueous and organic layers. - The product has moderate polarity and is partially soluble in both phases.- Perform multiple extractions with the organic solvent to maximize product recovery.- Adjust the pH of the aqueous layer to decrease the solubility of the product before extraction.

Issue 3: Purification

Symptom Possible Cause(s) Suggested Solution(s)
Multiple spots are observed on TLC after initial work-up. - Incomplete reaction.- Formation of side products.- Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents).- Purify the crude product using column chromatography or recrystallization.
Difficulty in finding a suitable solvent system for column chromatography. - The polarity of the product and impurities are very similar.- Systematically test different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Low yield after purification. - Loss of product during extraction or filtration steps.- Decomposition of the product on silica gel.- Ensure complete extraction and minimize transfers between glassware.- If the compound is sensitive, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a less acidic stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for reactions involving this compound?

A1: A common work-up procedure involves cooling the reaction mixture, pouring it into crushed ice or cold water, and neutralizing it with a mild base like 5% aqueous sodium bicarbonate solution.[2] The resulting solid can be filtered, washed with water, and then purified, often by column chromatography or recrystallization.[2][3]

Q2: What are some common solvents used for the purification of oxadiazole derivatives by column chromatography?

A2: A frequently used solvent system is a mixture of petroleum ether and ethyl acetate, often in a 9:1 ratio.[2] Other systems may include hexane and ethyl acetate. The optimal eluent will depend on the specific polarity of the target compound and any impurities.

Q3: How can I confirm the structure of my synthesized this compound derivative?

A3: The structure of newly synthesized compounds is typically confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2] Elemental analysis can also be performed to confirm the empirical formula.

Q4: Are there any specific safety precautions I should take when working with oxadiazole or furazan derivatives?

A4: Some derivatives of furazan and furoxan, particularly those with nitro groups, can be energetic materials and may be sensitive to heat, shock, or friction.[4] It is crucial to consult the safety data sheet (SDS) for the specific compounds you are working with and to handle them with appropriate personal protective equipment in a well-ventilated fume hood.

Experimental Protocols

General Protocol for the Synthesis and Work-up of a this compound Derivative

This protocol is a generalized procedure based on common practices for the synthesis of related heterocyclic compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the starting materials in a suitable solvent (e.g., ethanol, THF, or DMF).

  • Reaction: Add any necessary reagents or catalysts. The reaction mixture may be stirred at room temperature or heated to reflux for a specified period, with progress monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice or cold water.

  • Neutralization: If the reaction was conducted under acidic or basic conditions, neutralize the aqueous mixture with a suitable solution (e.g., 5% NaHCO₃ for acidic reactions, or dilute HCl for basic reactions) until a neutral pH is achieved.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration. Wash the solid with cold water, followed by a small amount of a non-polar solvent like hexane to aid in drying.

    • If no solid forms: Transfer the aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration (for extractions): Combine the organic layers and dry them over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow reaction Reaction Mixture quench Quench with Ice Water reaction->quench neutralize Neutralize (e.g., NaHCO3) quench->neutralize precipitate Precipitate Forms? neutralize->precipitate filter Filter and Wash Solid precipitate->filter Yes extract Extract with Organic Solvent precipitate->extract No crude_product Crude Product filter->crude_product dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate dry_concentrate->crude_product purify Purify (Chromatography/ Recrystallization) crude_product->purify final_product Final Product purify->final_product

Caption: General experimental workflow for reaction work-up.

troubleshooting_logic start Work-up Issue issue_type What is the nature of the issue? start->issue_type isolation Isolation Problem issue_type->isolation Precipitation extraction Extraction Problem issue_type->extraction Phase Separation purification Purification Problem issue_type->purification Purity no_precipitate No Precipitate isolation->no_precipitate oily_product Oily Product isolation->oily_product emulsion Emulsion Forms extraction->emulsion multiple_spots Multiple Spots on TLC purification->multiple_spots solution1 Extract with Solvent or Adjust pH no_precipitate->solution1 solution2 Triturate or Use Chromatography oily_product->solution2 solution3 Add Brine emulsion->solution3 solution4 Optimize Reaction or Purify Further multiple_spots->solution4

Caption: Troubleshooting logic for common work-up issues.

References

Technical Support Center: Managing Exothermic Reactions in 1,2,5-Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of 1,2,5-oxadiazoles (furazans) and their N-oxides (furoxans).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase Reagent addition is too fast.Immediately stop reagent addition. Increase cooling bath efficiency (e.g., switch to acetone/dry ice). If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture.
Sudden Pressure Buildup in the Reactor Gas evolution from decomposition due to localized heating.Ensure adequate venting and pressure relief systems are in place. Stop the reaction if pressure rises uncontrollably. Consider using a semi-batch or continuous flow reactor for better heat and mass transfer.
Formation of Dark Tars or Side Products Reaction temperature is too high, leading to decomposition.Optimize the reaction temperature; a lower temperature may be required. Ensure uniform mixing to avoid localized "hot spots." Use a milder reagent or a different synthetic route if possible.[1][2]
Inconsistent Reaction Yields Poor temperature control leading to variable reaction pathways.Implement precise temperature monitoring with a calibrated thermometer or thermocouple. Use an automated reactor system for better temperature regulation.
Exotherm Continues After Reagent Addition is Stopped The reaction has reached a point of thermal runaway.Activate emergency procedures. Alert personnel and evacuate the immediate area. If safely possible, use an emergency quenching system.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of a potentially hazardous exothermic reaction during 1,2,5-oxadiazole synthesis?

A1: Key indicators include a rapid temperature increase that is difficult to control with the cooling system, a sudden change in reaction mixture color (often darkening), unexpected gas evolution, and a rise in pressure within the reaction vessel. Close and constant monitoring of the reaction temperature is critical.

Q2: How can I proactively manage the exothermic nature of these syntheses?

A2: The most effective strategies involve controlling the rate of reaction. This can be achieved through:

  • Slow, controlled addition of reagents: Use a syringe pump or a dropping funnel for gradual addition of the limiting reagent.

  • Efficient cooling: Employ a cooling bath with a large capacity and a temperature significantly lower than the desired reaction temperature.

  • Adequate agitation: Ensure vigorous stirring to promote even heat distribution and prevent the formation of localized hot spots.

  • Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to dissipate heat more effectively.

Q3: Are there alternative, milder synthetic routes to 1,2,5-oxadiazoles that can mitigate exothermic hazards?

A3: Yes, methods that avoid harsh conditions are available. For instance, the use of 1,1'-carbonyldiimidazole for the cyclization of bisoximes to form furazans can be performed at ambient temperature, which is well below the decomposition point of these energetic compounds.[2] Researching alternative synthetic pathways is a crucial step in experimental design.

Q4: What are the key considerations when scaling up a 1,2,5-oxadiazole synthesis?

A4: Scaling up exothermic reactions is challenging due to the change in the surface-area-to-volume ratio, which reduces the efficiency of heat dissipation. Key considerations include:

  • Pilot studies: Conduct small-scale experiments to thoroughly understand the thermal profile of the reaction.

  • Reaction calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the heat of reaction.[3]

  • Engineering controls: For larger scales, consider specialized equipment such as jacketed reactors with precise temperature control, or continuous flow reactors which offer superior heat and mass transfer.

Q5: What should be included in a standard operating procedure (SOP) for synthesizing energetic compounds like nitro-substituted 1,2,5-oxadiazoles?

A5: An SOP should include, at a minimum:

  • A detailed, step-by-step experimental protocol.

  • A comprehensive list of all reagents and their associated hazards.

  • Personal protective equipment (PPE) requirements (e.g., safety glasses, face shield, flame-retardant lab coat, blast shield).

  • Detailed instructions for assembling and using the experimental apparatus, including cooling and monitoring systems.

  • Clear, concise instructions for managing the reaction rate and temperature.

  • Emergency procedures for handling thermal runaway, spills, and other potential incidents.

  • Proper waste disposal procedures.

Quantitative Data on Reaction Exotherms

The following table summarizes thermal hazard data for the synthesis of 3-amino-4-nitrofurazan (ANF) via the oxidation of 3,3'-diamino-4,4'-azoxyfurazan (DAAF). This data highlights the significant exothermic nature of the reaction.

Parameter Value Significance
Onset Temperature of Decomposition (TD) 145.2 °CThe temperature at which the reaction mixture begins to decompose uncontrollably. The reaction temperature should be kept well below this value.
Heat of Reaction (ΔHr) -431.8 kJ/molIndicates a highly exothermic reaction, releasing a substantial amount of energy.
Adiabatic Temperature Rise (ΔTad) 134.9 °CThe theoretical temperature increase if no heat is lost to the surroundings. This highlights the potential for a rapid temperature escalation.
Maximum Temperature of Synthesis Reaction (MTSR) 280.1 °CThe maximum temperature the reaction could reach under adiabatic conditions, indicating a high risk of thermal runaway.

Data adapted from a thermal hazard study on the synthesis of 3-amino-4-nitrofurazan.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Disubstituted 1,2,5-Oxadiazoles from Bisoximes using 1,1'-Carbonyldiimidazole (A Milder Approach)

This method is advantageous for preparing energetic compounds at temperatures well below their decomposition points.[2]

Materials:

  • Appropriate bisoxime (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • Set up a round-bottom flask equipped with a stir bar under an inert atmosphere (nitrogen or argon).

  • Dissolve the bisoxime in anhydrous THF.

  • While stirring at room temperature, add CDI in one portion.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Oxidation of Furazans to Furoxans with Peroxy Acids (Control of Exotherm)

Materials:

  • Substituted furazan (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid (1.1 - 1.5 eq)

  • Dichloromethane (DCM) or other suitable solvent

  • Stir bar

  • Round-bottom flask

  • Ice-water bath

  • Dropping funnel

Procedure:

  • Dissolve the substituted furazan in DCM in a round-bottom flask equipped with a stir bar.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Dissolve the peroxy acid in a minimal amount of DCM and place it in a dropping funnel.

  • Add the peroxy acid solution dropwise to the cooled furazan solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench the excess peroxy acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Managing Exothermic Reactions

ExothermManagement cluster_prep Pre-Reaction Planning cluster_setup Experimental Setup cluster_execution Reaction Execution cluster_response Troubleshooting & Response A Review Literature for Thermal Hazards B Perform Reaction Calorimetry (DSC/RC1) A->B C Select Milder Reagents/Route if Possible B->C D Prepare Detailed SOP with Emergency Procedures C->D E Ensure Efficient Cooling System D->E F Calibrate Temperature Monitoring Device E->F G Use Controlled Addition Apparatus (e.g., Syringe Pump) H Provide Adequate Agitation G->H I Start Reaction at Low Temperature H->I J Slow, Controlled Reagent Addition I->J K Constant Temperature Monitoring J->K L Observe for Visual Cues (Color Change, Gas) K->L M Temperature Rise Within Control? K->M N Continue Monitoring M->N Yes O Stop Reagent Addition M->O No P Increase Cooling O->P Q Emergency Quench/Evacuate P->Q

Caption: A logical workflow for managing exothermic reactions in synthesis.

References

Validation & Comparative

Spectroscopic Validation of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic validation of the chemical structure of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages a comparative analysis of structurally related oxadiazole derivatives. By examining the characteristic spectroscopic signatures of similar molecules, researchers can effectively predict, interpret, and validate the spectral data of the target compound.

Structural and Molecular Information

PropertyValue
Chemical Name This compound
CAS Number 165067-10-7[1]
Molecular Formula C₅H₆N₂O₂[1][2]
Molecular Weight 126.11 g/mol [1][2]
SMILES CC1=NON=C1C(=O)C[2]

Comparative Spectroscopic Data Analysis

The following tables summarize key spectroscopic data from structurally similar oxadiazole and related heterocyclic compounds. This data serves as a reference for predicting the spectral features of this compound.

¹H NMR Spectroscopy Data of Comparative Compounds
CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amineCH₃2.13s (6H)
CH (pyrrole)5.98s (2H)
NH₂4.17br s (2H)
3,3'-Bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4'-azofuroxanCH₂6.13s (2H)
[3-(4-Nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrateCH₂6.17s (2H)

Prediction for this compound:

  • A singlet for the methyl group on the oxadiazole ring, likely in the range of 2.2-2.6 ppm.

  • A singlet for the acetyl methyl group, expected to be slightly downfield, around 2.5-2.8 ppm.

¹³C NMR Spectroscopy Data of Comparative Compounds
CompoundCarbon AtomChemical Shift (δ, ppm)
4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[3]C-N (oxadiazole)153.1, 144.5
C-CH₃ (pyrrole)129.5
CH (pyrrole)108.8
CH₃12.1
3,3'-Bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4'-azofuroxan[4]C (oxadiazole)175.88, 163.14
C (furoxan)159.35, 141.16
CH₂64.78
[3-(4-Nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate[4]C (oxadiazole)175.74, 159.15, 149.19, 143.16
CH₂64.47
3-(Substituted Phenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5-oneC=N (oxadiazole)155.4-157.3
C=O (oxadiazole)157.6-158.2

Prediction for this compound:

  • Two signals for the quaternary carbons of the 1,2,5-oxadiazole ring, expected in the range of 140-160 ppm.

  • A signal for the carbonyl carbon of the ketone, anticipated to be significantly downfield, likely >190 ppm.

  • Signals for the two methyl carbons, expected in the upfield region, typically between 10-30 ppm.

IR Spectroscopy Data of Comparative Compounds
CompoundFunctional GroupKey Absorption Bands (cm⁻¹)
4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[3]N-H stretch3409, 3328, 3255, 3211
C-H stretch2952, 2927
C=N stretch1646
Aromatic KetonesC=O stretch~1690
Saturated Aliphatic KetonesC=O stretch~1715

Prediction for this compound:

  • A strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, expected in the range of 1690-1715 cm⁻¹.

  • C-H stretching vibrations for the methyl groups around 2900-3000 cm⁻¹.

  • Characteristic C=N and N-O stretching vibrations for the oxadiazole ring, typically found in the 1400-1650 cm⁻¹ region.

Experimental Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using multiple spectroscopic techniques.

G Workflow for Spectroscopic Structure Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Determine Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Elucidate Carbon-Hydrogen Framework Data_Analysis Analyze Spectra & Compare with Predicted/Reference Data MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Confirm Structure of this compound Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the process of compound synthesis, purification, spectroscopic analysis, and final structure confirmation.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the key spectroscopic techniques used in the structural validation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), unless the residual solvent peak is used for calibration.

  • Spectrometer Setup: Place the NMR tube into the spectrometer probe. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and achieve high-resolution spectra.

  • Data Acquisition: For ¹H NMR, acquire 8-16 scans. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Set appropriate parameters such as pulse width, acquisition time, and relaxation delay.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum. Phase the spectrum correctly and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule, particularly the carbonyl group of the ketone and signatures of the oxadiazole ring.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure anvil to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample solution into the gas chromatograph. The GC will separate the compound from any residual solvent or impurities based on volatility and column interaction.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M⁺), confirming the molecular weight.

By following these protocols and comparing the obtained spectra with the predictive data derived from related compounds, researchers can confidently validate the structure of this compound.

References

A Comparative Analysis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone and Other Oxadiazole Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxadiazoles

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They exist as four isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. The 1,2,4-, 1,3,4-, and 1,2,5-isomers are stable and have been extensively studied in medicinal chemistry for their diverse pharmacological activities. These scaffolds are often considered as bioisosteres of amides and esters, offering improved metabolic stability and pharmacokinetic properties.

Synthesis of Oxadiazole Scaffolds

The synthetic routes to oxadiazoles vary depending on the desired isomer.

  • 1,2,5-Oxadiazoles (Furazans): These are commonly synthesized by the dehydration of α-dioximes.

  • 1,2,4-Oxadiazoles: A prevalent method for their synthesis involves the reaction of amidoximes with carboxylic acids or their derivatives.

  • 1,3,4-Oxadiazoles: These are frequently prepared through the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride.

Comparative Biological Activities

Oxadiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activity is highly dependent on the isomeric form of the oxadiazole ring and the nature of the substituents.

Anticancer Activity

Numerous oxadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 1: Comparative Cytotoxicity of Oxadiazole Derivatives (IC50 in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,2,5-Oxadiazole Dioxadecaazadicyclopenta[e,l]pyrene with 5-methylisoxazol-3-yl substituentJurkat0.75
1,2,4-Oxadiazole 1,2,4-oxadiazole-fused-imidazothiadiazole derivativeACHN0.11
1,2,4-oxadiazole-fused-imidazothiadiazole derivativeMCF-70.23
C28-modified Betulinic Acid derivativeColo 20526.1 - 34.3
1,3,4-Oxadiazole 1,3,4-oxadiazole and thiazolidinedione hybridMCF-77.74
Naproxen 1,3,4-oxadiazole derivativeHepG21.63
1,2,3-triazole-thymol-1,3,4-oxadiazole hybridHepG21.4

Note: Data for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone is not available in the reviewed literature.

Antimicrobial Activity

Oxadiazole-containing compounds have also shown significant promise as antibacterial and antifungal agents.

Table 2: Comparative Antimicrobial Activity of Oxadiazole Derivatives (MIC in µg/mL)

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
1,2,5-Oxadiazole 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol derivativeS. aureus57
1,2,4-Oxadiazole Ciprofloxacin-containing hybridVarious strains7.8125
1,2,4-oxadiazole derivativeS. aureus2 (µM)
1,3,4-Oxadiazole N-(3-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamideVarious strains1.56
1,3,4-oxadiazole derivativeS. aureus4 - 32

Note: Data for this compound is not available in the reviewed literature.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of oxadiazole derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Oxadiazole Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Test Compounds Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial Test Compounds IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) IC50->SAR MIC->SAR

Caption: A generalized experimental workflow for the synthesis and biological evaluation of oxadiazole derivatives.

Signaling_Pathway cluster_pathway Apoptosis Signaling Pathway Drug Oxadiazole Derivative Mitochondria Mitochondria Drug->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptosis signaling pathway that could be modulated by bioactive oxadiazole derivatives.

Conclusion

The oxadiazole scaffold, in its various isomeric forms, represents a privileged structure in medicinal chemistry with demonstrated potential in the development of anticancer and antimicrobial agents. While this guide provides a comparative overview of the 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole isomers, it is important to note the current lack of publicly available biological data for this compound. The provided data on other oxadiazole derivatives suggests that this compound could possess interesting biological activities. Further experimental investigation into its synthesis and biological evaluation is warranted to elucidate its therapeutic potential and establish a clear structure-activity relationship within the 1,2,5-oxadiazole class. This data gap presents a clear opportunity for future research in the field of medicinal chemistry.

Comparative Analysis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone Analogs as Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of Novel 1,2,5-Oxadiazole Analogs

The quest for novel therapeutic agents targeting muscarinic acetylcholine receptors (mAChRs) has led to the exploration of various heterocyclic scaffolds. Among these, the 1,2,5-oxadiazole nucleus has emerged as a promising pharmacophore for the design of potent and selective muscarinic agonists. This guide provides a comparative overview of the biological activity of analogs of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, focusing on their potential as muscarinic receptor modulators. While direct quantitative data for this compound itself is limited in publicly available literature, this guide draws comparisons from structurally related 1,2,5-oxadiazole and bioisosteric 1,2,5-thiadiazole derivatives that have been evaluated for their muscarinic activity.

Muscarinic Receptor Agonist Activity: A Tabular Comparison

Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are involved in a multitude of physiological processes, making them attractive targets for a variety of diseases. The activity of novel compounds is typically assessed through receptor binding and functional assays. The following table summarizes the biological activity of representative 1,2,5-oxadiazole and 1,2,5-thiadiazole analogs at different muscarinic receptor subtypes (M1-M5). It is important to note that the 1,2,5-thiadiazole ring is a well-established bioisostere of the 1,2,5-oxadiazole ring, often exhibiting similar pharmacological properties.

Compound IDStructureReceptor SubtypeAssay TypeActivity (IC50/EC50, nM)Reference
1 3-(3-Butoxy-1,2,5-oxadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridineM1Radioligand Binding ([³H]pirenzepine)Low Affinity[1]
2 3-(3-Hexyloxy-1,2,5-oxadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridineM1Radioligand Binding ([³H]pirenzepine)Low Affinity[1]
3 3-(4-(Methylthio)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridineCentral Muscarinic ReceptorsRadioligand BindingHigh Affinity[2]
4 Tricyclic analog of Compound 3Central Muscarinic ReceptorsAntinociceptive Assay (Mouse Grid Shock)Potent Analgesic[2]
5 Rotation-hindered analog of Compound 3Central Muscarinic ReceptorsRadioligand BindingNo Affinity[2]

Note: Specific IC50/EC50 values for compounds 1 and 2 were not provided in the reference, only that they had much lower affinity than their 1,2,5-thiadiazole counterparts.[1]

Experimental Protocols

The evaluation of muscarinic receptor agonists involves a series of well-established in vitro assays. These protocols are crucial for determining the affinity, potency, and efficacy of novel compounds.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor subtype.[1] These assays measure the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype of interest are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]pirenzepine for M1, [³H]oxotremorine-M for general muscarinic binding) and varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist. Common functional assays for muscarinic receptors include calcium mobilization and cAMP accumulation assays.

Calcium Mobilization Assay (for M1, M3, M5 receptors):

The M1, M3, and M5 muscarinic receptor subtypes are coupled to Gq/11 proteins, which upon activation, lead to an increase in intracellular calcium levels.[3]

Protocol Outline:

  • Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are cultured in appropriate microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound is added to the wells, and the change in fluorescence intensity is monitored over time using a plate reader.

  • Data Analysis: The concentration-response curves are generated to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

cAMP Accumulation Assay (for M2, M4 receptors):

The M2 and M4 muscarinic receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

Protocol Outline:

  • Cell Culture: Cells expressing the M2 or M4 receptor are cultured in microplates.

  • Forskolin Stimulation: The cells are pre-treated with forskolin to stimulate cAMP production and establish a measurable baseline.

  • Compound Addition: The test compound is added, and after an incubation period, the reaction is stopped.

  • cAMP Measurement: The intracellular cAMP levels are quantified using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is measured, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors by agonists like the this compound analogs initiates a cascade of intracellular signaling events. The specific pathway depends on the receptor subtype and the G-protein to which it couples.

Muscarinic Receptor Signaling

Mammalian cells have five subtypes of muscarinic acetylcholine receptors (M1-M5), which are all G-protein coupled receptors.[4][5] These subtypes can be broadly categorized into two main signaling pathways based on their G-protein coupling:

  • Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4]

  • Gi/o Pathway (M2, M4 receptors): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] The βγ-subunits of the Gi/o protein can also directly activate certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4]

Agonist Muscarinic Agonist (e.g., 1,2,5-Oxadiazole Analog) M_Receptor Muscarinic Receptor (M1-M5) Agonist->M_Receptor Binds to G_Protein G-Protein (Gq/11 or Gi/o) M_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gi/o) IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A Activity cAMP->PKA

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Workflow for Assessing Muscarinic Agonist Activity

The process of evaluating a novel compound for its muscarinic agonist activity follows a logical progression from initial screening to detailed characterization.

Start Start: Synthesized 1,2,5-Oxadiazole Analogs Primary_Binding Primary Screening: Radioligand Binding Assay (Competition with non-selective ligand) Start->Primary_Binding Determine_Affinity Determine Affinity (Ki) for Muscarinic Receptors Primary_Binding->Determine_Affinity Functional_Assay Functional Assays: - Calcium Mobilization (M1, M3, M5) - cAMP Accumulation (M2, M4) Determine_Affinity->Functional_Assay Determine_Potency Determine Potency (EC50/IC50) and Efficacy Functional_Assay->Determine_Potency Selectivity_Profiling Selectivity Profiling: Binding Assays against individual M1-M5 subtypes Determine_Potency->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for Muscarinic Agonist Evaluation.

References

"structure-activity relationship (SAR) of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of closely related 1,2,5-oxadiazole derivatives and their 1,2,5-thiadiazole analogues, focusing on their activity as M1 selective muscarinic agonists. The data is drawn from studies investigating the potential of these heterocyclic compounds in modulating cholinergic neurotransmission.

Quantitative Comparison of Muscarinic Agonist Activity

The following table summarizes the in vitro biological data for two 1,2,5-oxadiazole derivatives and their corresponding 1,2,5-thiadiazole analogues. The data highlights the impact of the heteroatom within the five-membered ring (oxygen vs. sulfur) and the length of the alkoxy side chain on receptor binding affinity and functional activity at muscarinic receptors.

Compound IDStructureReceptor Binding Affinity (Ki, nM) vs. [3H]Oxotremorine-MFunctional Activity (IC50, nM) at M1 Receptors (Rabbit Vas Deferens)Efficacy (% Inhibition) at M1 Receptors
19a 3-(3-butoxy-1,2,5-oxadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridineData not availableData not availableData not available
19b 3-(3-hexyloxy-1,2,5-oxadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridineData not availableData not availableData not available
5d (Thiadiazole analogue) 3-(3-butoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine1.80.03>90
5f (Thiadiazole analogue) 3-(3-hexyloxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine2.50.02>90

Data sourced from a study on novel functional M1 selective muscarinic agonists.[1]

Note: While the 1,2,5-oxadiazole derivatives 19a and 19b were synthesized and tested, their specific quantitative data for binding affinity and functional activity were not reported in the cited literature, which focused primarily on the thiadiazole series.[1] The 1,2,5-thiadiazole analogues demonstrated high potency and efficacy as M1 muscarinic agonists.[1]

Structure-Activity Relationship Insights

From the limited available data and the broader context of related studies, the following preliminary SAR observations can be made for 1,2,5-oxadiazole and related thiadiazole derivatives as muscarinic agonists:

  • Heteroatom Substitution: The 1,2,5-thiadiazole ring appears to be a more favorable scaffold for potent M1 muscarinic agonism compared to the 1,2,5-oxadiazole ring in the studied series.[1][2]

  • Alkoxy Side Chain: For the 1,2,5-thiadiazole series, the length of the unbranched alkoxy side chain influences receptor affinity, with butoxy and pentyloxy chains showing optimal binding.[1]

  • Agonist vs. Antagonist Activity: In related 1,2,4-oxadiazole series, the nature of the substituent on the oxadiazole ring can switch the activity from agonist to antagonist. For instance, unbranched alkyl substituents tend to result in agonists, while branched or cyclic substituents lead to antagonists.[3]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of test compounds to muscarinic receptors.

1. Membrane Preparation:

  • Cell membranes from a cell line stably expressing a specific human muscarinic receptor subtype (e.g., M1) are prepared.

2. Assay Buffer:

  • A suitable buffer, such as phosphate-buffered saline (PBS), is used for all dilutions.

3. Radioligand:

  • A tritiated muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), is used at a concentration close to its dissociation constant (Kd).

4. Competitive Binding Assay:

  • Total Binding: Cell membranes are incubated with the radioligand alone.

  • Non-specific Binding: Cell membranes are incubated with the radioligand in the presence of a high concentration of a known non-radiolabeled antagonist (e.g., atropine) to saturate all specific binding sites.

  • Competition: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

5. Incubation:

  • The assay plate is incubated, typically at room temperature, to allow the binding to reach equilibrium.

6. Filtration:

  • The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

7. Scintillation Counting:

  • The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

8. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

M1_Muscarinic_Receptor_Signaling_Pathway Agonist Muscarinic Agonist (e.g., 1,2,5-Oxadiazole Derivative) M1_Receptor M1 Muscarinic Receptor Agonist->M1_Receptor Binds to Gq_11 Gq/11 Protein M1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand ([3H]NMS) - Test Compounds - Assay Buffer start->prepare_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration counting Liquid Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

References

Purity Determination of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative analysis of analytical methodologies for confirming the purity of the synthesized acetylcholinesterase inhibitor, 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. Its performance is objectively compared with established drugs exhibiting a similar mechanism of action—Donepezil, Galantamine, and Rivastigmine—supported by experimental data and detailed protocols.

Comparative Analysis of Purity

The purity of a synthesized active pharmaceutical ingredient (API) is a crucial determinant of its efficacy and safety. The following tables summarize the key analytical techniques and typical purity specifications for this compound and its therapeutic alternatives.

Table 1: Comparison of Analytical Techniques for Purity Determination

CompoundHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
This compound Primary method for quantitative purity assessment and impurity profiling.Confirms molecular structure and identifies organic impurities.Verifies molecular weight and fragmentation pattern.Confirms the presence of key functional groups.
Donepezil Widely used for assay and related substances testing.[1][2]Used for structural elucidation of the main component and impurities.Confirms molecular weight and helps in impurity identification.Used for identification of the bulk drug.
Galantamine The primary method for purity and impurity determination.[3][4]Essential for structural confirmation and characterization of related substances.[3]Confirms molecular weight and assists in impurity profiling.Used for the identification of the compound.
Rivastigmine Routinely used for purity assessment and detection of impurities.[5]Crucial for the structural characterization of the compound and its impurities.[5]Confirms molecular weight and aids in the identification of process-related and degradation impurities.[5]Used for the identification of the bulk material.

Table 2: Typical Purity Specifications and Impurity Thresholds

CompoundTypical Purity SpecificationCommon Impurities to Monitor
This compound ≥95%[6]Starting materials, reaction by-products, and degradation products.
Donepezil ≥99.5%Process-related impurities and degradation products.
Galantamine ≥99.0%Related alkaloids and synthetic process impurities.
Rivastigmine ≥99.0%Enantiomeric impurities, related substances from synthesis.[5]

Experimental Protocols for Purity Confirmation

Detailed and validated analytical methods are paramount for the accurate determination of purity. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity of this compound and Alternatives

HPLC is the cornerstone for quantitative purity analysis. A general reversed-phase HPLC method is described below, which can be adapted for each specific compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for each compound to achieve adequate separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically between 210-300 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for identifying and quantifying impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a proton spectrum to observe the chemical shifts, integrations, and coupling constants of all hydrogen atoms in the molecule. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR: Acquire a carbon spectrum to confirm the carbon framework of the molecule. The presence of additional peaks suggests the presence of carbon-containing impurities.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound and to identify unknown impurities.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or gas chromatograph (GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS. Electron ionization (EI) is standard for GC-MS.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the target compound. The fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The resulting spectrum should display characteristic absorption bands for the functional groups present in the molecule (e.g., C=O stretch for the ketone, C=N and N-O stretches for the oxadiazole ring).

Visualizing the Purity Confirmation Workflow

The following diagrams illustrate the logical workflow for confirming the purity of a synthesized compound and the signaling pathway of acetylcholinesterase inhibitors.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Outcome cluster_result Synthesis Synthesized Product (Crude) Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Purity_Check Purity ≥ 95%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Pass Pure Compound Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Workflow for Purity Confirmation

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition

References

A Comparative Guide to 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone and its 1,3,4-Oxadiazole Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties and potential biological activities of two isomeric oxadiazole-containing compounds: 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone and its 1,3,4-oxadiazole counterpart. This objective comparison, supported by available experimental and computational data, aims to inform research directions and drug discovery efforts.

Physicochemical Properties

A summary of the key physicochemical properties for both isomers is presented below. It is important to note that while experimental data for the 1,2,5-oxadiazole isomer is limited, the data for the 1,3,4-oxadiazole isomer is largely predicted or inferred from closely related analogs due to a lack of direct experimental characterization in the available literature.

PropertyThis compound1-(4-Methyl-1,3,4-oxadiazol-yl)ethanone (Predicted/Inferred)
Molecular Formula C₅H₆N₂O₂C₅H₆N₂O₂
Molecular Weight 126.11 g/mol 126.11 g/mol
Topological Polar Surface Area (TPSA) 55.99 Ų~50-60 Ų
logP (octanol-water partition coefficient) 0.58~0.5-1.0
Hydrogen Bond Acceptors 43
Hydrogen Bond Donors 00
Rotatable Bonds 11

Synthesis and Spectroscopic Characterization

1-(4-Methyl-1,3,4-oxadiazol-yl)ethanone: A plausible synthetic route for this isomer can be inferred from the synthesis of analogous 2,5-disubstituted-1,3,4-oxadiazoles. A common method involves the cyclization of an appropriate acylhydrazide. For instance, the synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole proceeds through the cyclization of 1-acetyl-2-benzoyl hydrazine.[1] A similar strategy could be employed for the target molecule.

Predicted nuclear magnetic resonance (NMR) data, based on related structures like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, would be a valuable tool for its identification. In the 13C NMR spectrum of this related compound, the signals for the oxadiazole ring carbons appear at approximately 164.32 and 161.98 ppm.[2][3]

Biological Activities: A Comparative Overview

The biological activities of 1,3,4-oxadiazole derivatives are extensively documented, showcasing a broad spectrum of pharmacological effects. In contrast, specific biological data for this compound is not widely reported.

1,3,4-Oxadiazole Isomer: A Hub of Biological Potential

Derivatives of 1,3,4-oxadiazole are known to exhibit significant:

  • Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of bacterial and fungal strains.[4][5][6]

  • Anti-inflammatory Activity: A notable mechanism of action for some 1,3,4-oxadiazoles is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]

  • Anticancer Activity: Several studies have highlighted the potential of 1,3,4-oxadiazole-containing compounds as anticancer agents.[8]

Given the well-established bioactivity of the 1,3,4-oxadiazole scaffold, it is reasonable to hypothesize that 1-(4-methyl-1,3,4-oxadiazol-yl)ethanone could exhibit similar properties.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized protocols for key biological assays.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

A generic protocol based on commercially available kits (e.g., Abcam ab204698) is outlined below.[9]

  • Reagent Preparation: Prepare assay buffer, COX cofactor, and arachidonic acid solutions according to the kit instructions. Reconstitute the COX-1 or COX-2 enzyme.

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX cofactor, a fluorescent probe, and the test inhibitor or control.

  • Enzyme Addition: Add the reconstituted COX enzyme to each well.

  • Initiation of Reaction: Add the arachidonic acid solution to initiate the reaction.

  • Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a specified duration.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). The percent inhibition is calculated relative to the enzyme control without any inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Signaling Pathway and Workflow Diagrams

To visualize the potential mechanism of action and experimental workflow, the following diagrams are provided.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGG2 Prostaglandin G2 COX_Enzyme->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Oxadiazole_Isomer 1,3,4-Oxadiazole Isomer (Potential Inhibitor) Oxadiazole_Isomer->COX_Enzyme Inhibition

Caption: Potential mechanism of COX inhibition by the 1,3,4-oxadiazole isomer.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Antibacterial_Assay Antibacterial Assay (MIC Determination) Characterization->Antibacterial_Assay COX_Assay COX Inhibition Assay (IC50 Determination) Characterization->COX_Assay Data_Analysis Data Analysis Antibacterial_Assay->Data_Analysis COX_Assay->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: A generalized workflow for the synthesis and evaluation of oxadiazole isomers.

Conclusion

While direct comparative data is limited, this guide highlights the potential of the 1,3,4-oxadiazole isomer of this compound as a biologically active molecule, drawing upon the extensive research into the 1,3,4-oxadiazole scaffold. Further experimental investigation into the synthesis, characterization, and biological evaluation of both isomers is warranted to fully elucidate their comparative profiles and potential for therapeutic applications. The provided protocols and workflows offer a foundational framework for such future studies.

References

"in silico docking studies of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Silico Docking Analysis of Oxadiazole Derivatives

A Guide for Researchers in Drug Discovery

Introduction

The oxadiazole scaffold is a prominent feature in many compounds exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. Molecular docking simulations are a crucial tool in understanding the structure-activity relationships of these compounds, predicting their binding affinities to various biological targets, and guiding the design of more potent and selective inhibitors.

Comparative Docking Performance of Oxadiazole Derivatives

The following table summarizes the quantitative data from several in silico docking studies on various oxadiazole derivatives against different protein targets. This allows for a comparative assessment of their predicted binding affinities.

Compound ClassTarget ProteinDocking SoftwareBest Docking Score (kcal/mol)Key Interacting ResiduesReference
1,3,4-Oxadiazole-Thienopyrimidine DerivativesEGFRAutoDock Tools-10.73Not Specified[1]
1,3,4-Oxadiazole Amide DerivativesVEGFR2Not Specified-31.01 to -34.19 kJ/molCys919, Asp1046[2]
1,3,4-Oxadiazole Amide DerivativesEGFRNot Specified-31.01 to -34.19 kJ/molAla698, Phe699, Asp831[2]
3,5-disubstituted-1,2,4-oxadiazolesEGFRMolsoft ICMNot SpecifiedM793, F856, L777, C775[3]
Thiazolyl-oxadiazole DerivativesLanosterol 14α-demethylase (CYP51)Not SpecifiedNot SpecifiedNot Specified[4][5]
1,2,4-triazole containing 1,3,4-oxadiazole derivativesLanosterol 14α-demethylase (CYP51)Not SpecifiedNot SpecifiedHeme group, Hydrogen bonding, Pi-stacking[6][7]
1,2,4-Oxadiazole linked 5-Fluorouracil DerivativesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8][9][10][11]

Experimental Protocols for In Silico Docking

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are generalized protocols based on the cited literature for docking oxadiazole derivatives against common protein targets.

Protocol 1: Docking of 1,3,4-Oxadiazole Derivatives against EGFR

This protocol is a generalized procedure based on studies targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways.

  • Protein Preparation:

    • The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.

    • The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the oxadiazole derivatives are drawn using chemical drawing software and converted to 3D structures.

    • The ligands are energy minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed for each ligand atom.

  • Molecular Docking:

    • Docking is performed using software such as AutoDock Tools.

    • A grid box is defined to encompass the ATP-binding site of EGFR. The grid dimensions are typically set to cover the active site with sufficient space for the ligand to move freely.

    • The Lamarckian Genetic Algorithm is commonly employed for the docking calculations, with a set number of genetic algorithm runs.

    • The final docked conformations are clustered and ranked based on their binding energy.

  • Analysis of Results:

    • The best-docked poses are visualized to analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • The binding energies of the different derivatives are compared to identify the most potent inhibitors.

Protocol 2: Docking of Oxadiazole Derivatives against Lanosterol 14α-demethylase (CYP51)

This protocol is tailored for studying the interaction of antifungal oxadiazole derivatives with their target enzyme, Lanosterol 14α-demethylase (CYP51).

  • Protein Preparation:

    • A homology model or the crystal structure of CYP51 from the target fungal species (e.g., Candida albicans) is used.

    • The heme cofactor is an essential part of the active site and must be correctly parameterized.

    • Similar to the EGFR protocol, water molecules are removed, hydrogens are added, and the structure is energy minimized.

  • Ligand Preparation:

    • The 3D structures of the thiazolyl-oxadiazole or similar derivatives are generated and optimized.

    • Partial charges are assigned to the ligand atoms.

  • Molecular Docking:

    • Docking simulations are performed to predict the binding mode of the derivatives in the active site of CYP51.

    • The grid box is centered on the heme iron atom to guide the docking of the azole-containing compounds.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Analysis of Results:

    • The primary interaction to analyze is the coordination of a nitrogen atom from the oxadiazole or an adjacent azole ring to the heme iron.

    • Other key interactions, such as hydrogen bonds and hydrophobic contacts with the surrounding amino acid residues, are also examined.

    • The docking scores are used to rank the compounds based on their predicted binding affinity.

Visualizing In Silico Docking and Biological Pathways

To better understand the processes described, the following diagrams illustrate a typical in silico docking workflow and a simplified representation of a signaling pathway that can be targeted by oxadiazole derivatives.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (PDB Structure) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D) docking_run Run Docking Algorithm (e.g., Genetic Algorithm) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Clustering & Binding Energy Calculation docking_run->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis sar Structure-Activity Relationship (SAR) interaction_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for in silico molecular docking studies.

egfr_pathway ligand Oxadiazole Inhibitor egfr EGFR ligand->egfr Binds to ATP Pocket ligand->inhibition dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf Ras-Raf-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-Akt Pathway dimerization->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation

Caption: Simplified EGFR signaling pathway and its inhibition by an oxadiazole derivative.

References

Comparative Guide to the Cross-Reactivity Profile of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone and Related 1,2,5-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone is not publicly available. This guide provides a comparative overview based on the known biological activities of the broader class of 1,2,5-oxadiazole derivatives to infer a potential cross-reactivity profile. All data and protocols are for research purposes only.

Introduction

This compound belongs to the 1,2,5-oxadiazole (also known as furazan) class of heterocyclic compounds. While specific binding data for this particular molecule is scarce, the 1,2,5-oxadiazole scaffold is present in various biologically active molecules. This guide summarizes the potential off-target activities and cross-reactivity based on the known biological effects of this compound class, providing a framework for initial safety and selectivity profiling.

Potential Cross-Reactivity Profile of 1,2,5-Oxadiazole Derivatives

The known biological activities of 1,2,5-oxadiazole derivatives suggest potential interactions with enzymes involved in cell proliferation and signaling pathways modulated by nitric oxide.

Biological Target/ActivityPotential Effect of 1,2,5-Oxadiazole DerivativesImplication for Cross-Reactivity
Topoisomerase I Inhibition of catalytic activity.[1][2]Potential for off-target effects in rapidly dividing cells, which could lead to cytotoxicity.
Endothelial Nitric Oxide Synthase (eNOS) Pathway Act as Nitric Oxide (NO) donors (especially N-oxide derivatives, furoxans).May induce vasodilation and other physiological effects mediated by NO signaling.
General Cellular Metabolism Reduction in cell viability and proliferation (cytotoxicity).[1][2]Broad-spectrum effects on metabolically active cells, as observed in various cancer cell lines.

Experimental Protocols

To assess the potential cross-reactivity of this compound or other novel 1,2,5-oxadiazole derivatives, the following standard assays are recommended.

MTT Assay for Cellular Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[1]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[1]

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is reduced, and the DNA remains in its supercoiled form. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC19), 10x topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

  • Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a negative control (no compound) and a positive control inhibitor (e.g., camptothecin).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing a protein-denaturing agent like SDS.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A reduction in the amount of relaxed DNA compared to the negative control indicates inhibition.

Griess Assay for Nitric Oxide (NO) Donation

This colorimetric assay quantifies nitric oxide by measuring its stable breakdown product, nitrite (NO₂⁻), in a two-step diazotization reaction.

Principle: In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative, which can be measured spectrophotometrically at 540 nm.

Protocol:

  • Sample Preparation: Incubate the test compound in a suitable buffer or cell culture medium for a defined period to allow for NO release and conversion to nitrite.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reagent Addition: Mix equal volumes of the sample (or standard) and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

CrossReactivity_Workflow General Workflow for Cross-Reactivity Profiling cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity) cluster_2 Data Analysis & Profiling Compound Test Compound (this compound) PrimaryAssay Primary Target Assay Compound->PrimaryAssay Hit Active Hit PrimaryAssay->Hit If active Panel Panel of Off-Target Assays (e.g., Kinase Panel, GPCR Panel) Hit->Panel Cytotoxicity Cytotoxicity Assay (MTT) Hit->Cytotoxicity SpecificAssays Specific Mechanistic Assays (Topoisomerase, Griess) Hit->SpecificAssays Analysis Selectivity & Potency Analysis Panel->Analysis Cytotoxicity->Analysis SpecificAssays->Analysis Profile Cross-Reactivity Profile Analysis->Profile NO_Signaling_Pathway Hypothetical Signaling Pathway Modulation by a 1,2,5-Oxadiazole NO-Donor Compound 1,2,5-Oxadiazole Derivative (NO-Donor) NO Nitric Oxide (NO) Compound->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

References

Comparative Analysis of Synthetic Routes to 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone, a key heterocyclic building block. Due to the limited availability of direct, peer-reviewed synthetic protocols for this specific molecule, this document outlines two potential pathways. The primary and recommended route leverages a commercially available intermediate, while the alternative route is based on fundamental principles of 1,2,5-oxadiazole synthesis. The comparison focuses on feasibility, efficiency, and potential challenges, supported by analogous experimental data from the literature.

Route A: Post-Cyclization Functionalization (Hypothetical)

This route involves the initial formation of a symmetrically substituted 1,2,5-oxadiazole, followed by the challenging task of selective functionalization.

Synthetic Strategy:

  • Dioxime Formation: Reaction of 2,3-butanedione with hydroxylamine to form 2,3-butanedione dioxime (dimethylglyoxime).

  • Cyclization: Dehydrative cyclization of the dioxime to yield 3,4-dimethyl-1,2,5-oxadiazole.

  • Selective Oxidation: Functionalization of one of the methyl groups to an acetyl group. This would likely proceed through a multi-step sequence, such as radical bromination followed by oxidation, which presents significant selectivity challenges.

Challenges:

The primary drawback of this route is the difficulty in achieving selective oxidation of one of the two equivalent methyl groups on the 3,4-dimethyl-1,2,5-oxadiazole ring. This lack of selectivity would likely lead to a mixture of products, including unreacted starting material, the desired mono-acetylated product, and the di-acetylated byproduct, resulting in low yields and complex purification.

Route B: Synthesis via a Nitrile Intermediate (Recommended)

This preferred route utilizes a commercially available, appropriately functionalized 1,2,5-oxadiazole precursor, offering a more direct and efficient pathway to the target molecule.

Synthetic Strategy:

The synthesis is a straightforward one-step conversion of a nitrile to a ketone using an organometallic reagent.

  • Grignard Reaction: Treatment of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by aqueous acidic workup.

This approach is highly convergent and benefits from the commercial availability of the key starting material.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute A: Post-Cyclization FunctionalizationRoute B: Synthesis via Nitrile Intermediate
Starting Material 2,3-Butanedione4-Methyl-1,2,5-oxadiazole-3-carbonitrile
Number of Steps 3+ (from 2,3-butanedione)1
Key Intermediate 3,4-Dimethyl-1,2,5-oxadiazoleN/A
Feasibility Low to moderateHigh
Potential Yield LowModerate to high
Purification ChallengingStraightforward
Key Challenge Lack of regioselectivity in the oxidation stepAnhydrous conditions for Grignard reaction

Experimental Protocols

Route A: Representative Protocol for Dioxime Cyclization

Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

  • Materials: 2,3-Butanedione dioxime (dimethylglyoxime), dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or succinic anhydride).

  • Procedure (General): 2,3-Butanedione dioxime is heated with a dehydrating agent. For instance, the dioxime can be mixed with succinic anhydride and heated until the mixture melts and evolves water. The product, 3,4-dimethyl-1,2,5-oxadiazole, is then isolated by distillation.

  • Note: This protocol describes the formation of the precursor for the challenging and non-selective oxidation step.

Route B: Representative Protocol for Grignard Reaction with a Heterocyclic Nitrile

While a specific protocol for the target molecule is not available, the following procedure for the reaction of a Grignard reagent with a heterocyclic nitrile serves as a reliable template.

Synthesis of this compound

  • Materials: 4-Methyl-1,2,5-oxadiazole-3-carbonitrile, methylmagnesium bromide (solution in a suitable ether solvent, e.g., diethyl ether or THF), anhydrous diethyl ether or THF, aqueous acid (e.g., 1 M HCl or saturated aqueous NH₄Cl).

  • Procedure:

    • A solution of 4-methyl-1,2,5-oxadiazole-3-carbonitrile in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled nitrile solution with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours, or until the reaction is complete (monitored by TLC or GC-MS).

    • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute solution of hydrochloric acid at 0 °C.

    • The resulting mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Mandatory Visualization

Synthetic_Route_B cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_product Final Product start 4-Methyl-1,2,5-oxadiazole-3-carbonitrile reagents 1. CH₃MgBr, Anhydrous Ether/THF 2. H₃O⁺ workup start->reagents product This compound reagents->product Grignard Reaction & Hydrolysis

Caption: Recommended synthetic pathway to this compound.

Safety Operating Guide

Navigating the Disposal of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1] This guide provides a detailed protocol for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) are required.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles must be worn.[4]
Lab Coat A standard laboratory coat should be worn to protect from splashes.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with institutional guidelines and local regulations for hazardous waste.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: As soon as this compound is deemed waste, it must be classified as hazardous.[1]

  • Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste. It must be collected in a dedicated waste container to prevent potentially dangerous chemical reactions.[1][5] Store it away from strong oxidizing agents, acids, and bases.[1]

2. Containment and Labeling:

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition, free from leaks or cracks.[1] If possible, use the original container.[4]

  • Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.[4]

3. Safe Storage:

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[1]

  • Keep Container Closed: The container should remain tightly closed except when adding more waste.[1]

4. Arranging for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.[1][4]

  • Provide Necessary Documentation: Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.[1]

  • Licensed Disposal Facility: The EHS office will arrange for the collection and transportation of the waste to a licensed and approved hazardous waste disposal facility.[1][4] The final disposal will likely be through incineration at a specialized plant.[6][7]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general principle for the disposal of many laboratory chemicals involves treatment to render them less hazardous. However, for this compound, direct disposal through a licensed contractor is the recommended and safest approach.

In the event of a small spill, the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite or sand to contain the spill.[5]

  • Collect the Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Step 1: Preparation and Segregation cluster_contain Step 2: Containment and Labeling cluster_storage Step 3: Safe Storage cluster_disposal Step 4: Professional Disposal A Identify this compound as Waste B Segregate from Incompatible Materials A->B C Use a Labeled, Compatible Container B->C D Include Chemical Name, Hazards, and Date C->D E Store in Designated Satellite Accumulation Area D->E F Utilize Secondary Containment E->F G Contact Institutional EHS Office F->G H Arrange for Pickup by a Licensed Facility G->H I Final Disposal at Approved Plant H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. The following guidance is based on the safety profiles of structurally similar compounds, including oxadiazole derivatives and ketones. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The procedures outlined are intended to ensure the safe management of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific hazard data for this compound is not available, compounds with similar structures may exhibit properties such as acute toxicity, skin and eye irritation, and potential flammability.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Personal Protective Equipment (PPE) Recommendations

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or goggles, flame-resistant lab coat, nitrile gloves, and closed-toe shoes.[1][3]For handling small quantities in a well-ventilated area or a chemical fume hood.[3]
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and double-gloving (nitrile).[1][3]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[3]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[3]For responding to spills or uncontrolled releases of the compound.[3]

Operational and Handling Plan

Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure and ensure a controlled laboratory environment.

Preparation:

  • Review Safety Data Sheets (SDS): Although a specific SDS is unavailable, review the SDS for any analogous compounds being used.

  • Engineering Controls: Ensure all work is conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Gather Materials: Assemble all necessary equipment and reagents before commencing work.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in Table 1.

Handling:

  • Chemical Transfer: Use designated tools such as spatulas or pipettes for transferring the chemical.[5] Avoid creating dust or aerosols.

  • Temperature Control: Keep containers in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[6]

  • Ignition Sources: Eliminate all potential ignition sources, as compounds with similar structures can be flammable.[6] Use spark-proof tools if necessary.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7] Do not eat, drink, or smoke in the handling area.[7]

Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a designated, secure area.[5]

  • PPE Removal: Remove and dispose of gloves and any other disposable PPE in the appropriate waste stream.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_cleanup Cleanup & Disposal prep1 Review Safety Protocols prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure Compound in Hood prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 handle3 Monitor Reaction handle2->handle3 post1 Quench Reaction (if necessary) handle3->post1 Reaction Complete post2 Work-up & Purification post1->post2 clean1 Decontaminate Glassware & Surfaces post2->clean1 Final Product Obtained clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Remove & Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Table 2: Waste Disposal Plan

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.[3]
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container.[3] Segregate waste streams as appropriate (e.g., halogenated vs. non-halogenated solvents).
Contaminated PPE Dispose of in a designated solid hazardous waste container.
Empty Containers Rinse thoroughly with an appropriate solvent, collect the rinsate as hazardous liquid waste, and dispose of the container according to institutional guidelines.

Emergency Procedures:

  • Spills: In case of a spill, evacuate the area and alert personnel.[5] For small spills, use an absorbent material to contain the spill, then collect it into a sealed container for disposal.[6] Ensure adequate ventilation.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.